ONO-3307
Description
Properties
Molecular Formula |
C15H18N4O7S2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
methanesulfonic acid;(4-sulfamoylphenyl) 4-(diaminomethylideneamino)benzoate |
InChI |
InChI=1S/C14H14N4O4S.CH4O3S/c15-14(16)18-10-3-1-9(2-4-10)13(19)22-11-5-7-12(8-6-11)23(17,20)21;1-5(2,3)4/h1-8H,(H4,15,16,18)(H2,17,20,21);1H3,(H,2,3,4) |
InChI Key |
OSILTPUZIFPGFS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)S(=O)(=O)N)N=C(N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-sulfamoylphenyl 4-guanidinobenzoate methanesulfonate 4-sulfamoylphenyl 4-guanidinobenzoate monomethanesulfonate ONO 3307 ONO-3307 |
Origin of Product |
United States |
Foundational & Exploratory
ONO-3307: A Technical Overview of its Protease Inhibitory Mechanism
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-3307 is a synthetic, broad-spectrum protease inhibitor that has demonstrated significant potential in the management of diseases mediated by excessive protease activity, such as thrombosis and disseminated intravascular coagulation (DIC). This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its inhibitory effects on various proteases, its impact on cellular functions, and its efficacy in preclinical models. The information is compiled from available scientific literature to support further research and development efforts in this area.
Core Mechanism of Action: Competitive Protease Inhibition
This compound, chemically known as 4-sulfamoylphenyl-4-guanidinobenzoate methanesulfonate, functions as a competitive inhibitor of a range of serine proteases.[1] This mechanism involves the molecule binding to the active site of the enzyme, thereby preventing the natural substrate from binding and being cleaved. The inhibitory activity of this compound is particularly potent against key enzymes involved in the coagulation and fibrinolytic cascades.
Quantitative Inhibitory Profile
The inhibitory potency of this compound against several key proteases has been quantified by determining the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and more potent inhibition.
| Target Protease | Ki Value (µM) |
| Trypsin | 0.048[1] |
| Thrombin | 0.18[1][2] |
| Plasma Kallikrein | 0.29[1][2] |
| Plasmin | 0.31[1][2] |
| Pancreatic Kallikrein | 3.6[1][2] |
| Chymotrypsin | 47[1][2] |
Cellular and In Vivo Pharmacodynamics
Beyond direct enzyme inhibition, this compound exhibits important effects on cellular responses involved in inflammatory and thrombotic processes.
Inhibition of Leukocyte-Mediated Processes
This compound has been shown to inhibit the release of elastase from leukocytes stimulated with N-formyl-Met-Leu-Phe (fMLP) and the release of tissue thromboplastin (tissue factor) from endotoxin-stimulated leukocytes.[1] These actions suggest a role for this compound in modulating the inflammatory components of thrombosis and DIC.
Efficacy in a Preclinical Model of Thrombosis
In an experimental rat model of disseminated intravascular coagulation (DIC), this compound demonstrated significant therapeutic efficacy.[1] Continuous intravenous infusion of this compound at a dose of 10 mg/kg/hr completely prevented the deposition of radioactive fibrin in the kidneys and lungs, key target organs for damage in DIC.[1]
Signaling Pathways and Logical Relationships
The mechanism of action of this compound can be visualized through its interactions with key signaling pathways, primarily the coagulation cascade.
References
ONO-3307: A Comprehensive Technical Guide on its Function as a Serine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of ONO-3307, a synthetic serine protease inhibitor. The document details its mechanism of action, inhibitory profile, and its effects in key preclinical models of human disease. This guide is intended to serve as a valuable resource for researchers and professionals involved in the fields of drug discovery and development, particularly those with an interest in protease-targeted therapeutics.
Core Concepts: Mechanism of Action and Target Profile
This compound, with the chemical name 4-sulfamoylphenyl 4-guanidinobenzoate methanesulfonate, is a potent, competitive inhibitor of a range of serine proteases.[1] Serine proteases are a class of enzymes that play crucial roles in a multitude of physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and tissue remodeling.[2] this compound exerts its inhibitory effect by binding to the active site of these proteases, thereby preventing the binding and cleavage of their natural substrates.
The inhibitory activity of this compound has been quantified against several key serine proteases, with the inhibition constants (Ki) summarized in the table below. A lower Ki value indicates a stronger binding affinity and more potent inhibition.
| Target Protease | Inhibition Constant (Ki) |
| Trypsin | 0.048 µM |
| Thrombin | 0.18 µM |
| Plasma Kallikrein | 0.29 µM |
| Plasmin | 0.31 µM |
| Pancreatic Kallikrein | 3.6 µM |
| Chymotrypsin | 47 µM |
| Data sourced from Matsuoka et al., 1989.[1] |
Signaling Pathways Modulated by this compound
By inhibiting key serine proteases, this compound can modulate several critical signaling cascades. The following diagrams illustrate the points of intervention for this compound within the coagulation cascade, the fibrinolytic system, and the kallikrein-kinin system.
Preclinical Efficacy: In Vivo and In Vitro Models
The therapeutic potential of this compound has been investigated in several preclinical models, demonstrating its efficacy in mitigating conditions driven by excessive serine protease activity.
In a rat model of endotoxin-induced DIC, this compound demonstrated a protective effect. Continuous infusion of this compound at doses of 10 or 100 µg/kg/h significantly inhibited the aggravation of DIC. This was evidenced by improvements in several key hematological parameters, including fibrinogen and fibrin degradation products, fibrinogen levels, prothrombin time, partial thromboplastin time, and platelet count. Furthermore, this compound treatment reduced the number of renal glomeruli with fibrin thrombi.[1]
In a study utilizing a rat model of pancreatitis induced by pancreatico-biliary duct obstruction with temporary pancreatic ischemia, the combination therapy of this compound and allopurinol (a xanthine oxidase inhibitor) almost completely prevented pancreatic injuries. The treated group showed reduced hyperamylasemia, pancreatic edema, and congestion of amylase and cathepsin B.[3]
This compound has also been shown to inhibit key processes mediated by leukocytes. It effectively inhibited elastase release from N-formyl-Met-Leu-Phe (fMLP)-stimulated leukocytes and suppressed tissue thromboplastin release from endotoxin-stimulated leukocytes.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide. These protocols are based on published literature and represent standard methods in the field.
This protocol describes a general method for determining the inhibition constant (Ki) of a competitive inhibitor against a serine protease using a chromogenic substrate.
Materials:
-
Purified serine protease (e.g., trypsin, thrombin)
-
This compound (or other inhibitor) at various concentrations
-
Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Assay buffer (e.g., Tris-HCl buffer with CaCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, this compound, and the chromogenic substrate in the appropriate assay buffer.
-
Assay Setup: In a 96-well microplate, add the assay buffer, followed by the desired concentrations of this compound.
-
Enzyme Addition: Add a fixed concentration of the serine protease to each well containing the buffer and inhibitor.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the chromogenic substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a plate reader and measure the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Determine the mode of inhibition and the inhibition constant (Ki) by plotting the data using methods such as the Dixon plot (1/V₀ vs. [I]) or the Lineweaver-Burk plot (1/V₀ vs. 1/[S]) at different inhibitor concentrations. For competitive inhibition, a secondary plot of the slope from the Lineweaver-Burk plot versus inhibitor concentration can be used to determine Ki.
-
This protocol describes the induction of DIC in rats using endotoxin, a model used to evaluate the efficacy of this compound.
Materials:
-
Male Wistar rats
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Anesthetic agent
-
Catheters
-
Syringe pumps
-
Blood collection tubes with anticoagulant
-
Physiological saline
Procedure:
-
Animal Preparation: Anesthetize the rats and cannulate both femoral veins for infusion and blood sampling.
-
DIC Induction: Induce DIC by a sustained intravenous infusion of endotoxin (e.g., 100 mg/kg) over a period of 4 hours using a syringe pump.
-
This compound Administration: Simultaneously with the endotoxin infusion, continuously infuse this compound at the desired doses (e.g., 1, 10, or 100 µg/kg/h) into the contralateral femoral vein for 4 hours. A control group receives a vehicle infusion.
-
Blood Sampling: Collect blood samples at baseline and at the end of the infusion period for hematological analysis.
-
Outcome Assessment:
-
Hematological Parameters: Measure fibrinogen and fibrin degradation products (FDP), fibrinogen levels, prothrombin time (PT), partial thromboplastin time (PTT), and platelet count.
-
Histopathology: At the end of the experiment, euthanize the animals and collect kidneys for histological examination to assess the presence of fibrin thrombi in the glomeruli.
-
This protocol outlines a common method for inducing acute pancreatitis in mice or rats using supramaximal stimulation with caerulein, a cholecystokinin analogue.
Materials:
-
Mice or rats
-
Caerulein
-
Physiological saline
-
This compound (or other test compound)
Procedure:
-
Animal Preparation: Fast the animals overnight with free access to water.
-
Pancreatitis Induction: Administer repeated intraperitoneal injections of caerulein (e.g., 50 µg/kg for mice) at hourly intervals for a total of 6-12 injections.
-
This compound Administration: The administration protocol for this compound in a pancreatitis model would typically involve administration before, during, or after the induction of pancreatitis to assess its prophylactic or therapeutic effects. The specific dose and timing would be determined by the study design. For example, a continuous intravenous infusion or repeated intraperitoneal injections could be employed.
-
Sample Collection: At a predetermined time point after the final caerulein injection, euthanize the animals and collect blood and pancreas tissue.
-
Outcome Assessment:
-
Biochemical Analysis: Measure serum amylase and lipase levels.
-
Pancreatic Edema: Determine the pancreas weight to body weight ratio.
-
Histopathology: Perform histological examination of the pancreas to assess for edema, inflammatory cell infiltration, and acinar cell necrosis.
-
Myeloperoxidase (MPO) Assay: Quantify neutrophil infiltration in the pancreas by measuring MPO activity.
-
Conclusion
This compound is a potent, broad-spectrum serine protease inhibitor with demonstrated efficacy in preclinical models of diseases characterized by dysregulated protease activity, such as DIC and pancreatitis. Its ability to target multiple key enzymes in the coagulation, fibrinolytic, and inflammatory pathways underscores its potential as a therapeutic agent. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound and other serine protease inhibitors. Further studies are warranted to fully elucidate its clinical potential and to explore its application in other protease-driven pathologies.
References
- 1. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Design, Synthesis, And Evaluation Of A Novel Serine Protease Inhibitor" by Ian M. Paquette [dune.une.edu]
- 3. Protective effects of combined therapy with a protease inhibitor, ONO 3307, and a xanthine oxidase inhibitor, allopurinol on temporary ischaemic model of pancreatitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Properties of ONO-3307: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-3307, also known as 4-sulfamoylphenyl 4-guanidinobenzoate methanesulfonate, is a potent, synthetic, competitive inhibitor of serine proteases. Preclinical studies have demonstrated its efficacy in animal models of acute pancreatitis and disseminated intravascular coagulation (DIC). Its mechanism of action is centered on the inhibition of key proteases involved in these pathological processes, including trypsin, thrombin, and kallikrein. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, summarizing its in vitro inhibitory activity and in vivo efficacy. Detailed experimental protocols for key preclinical studies are provided, and the relevant signaling pathways are visualized.
Introduction
This compound is a small molecule serine protease inhibitor.[1][2] Its chemical structure features a guanidinobenzoate moiety, which is a common feature in many synthetic protease inhibitors. The primary therapeutic rationale for the development of this compound is its potential to mitigate the pathological cascades driven by excessive protease activity in acute pancreatitis and disseminated intravascular coagulation (DIC). In acute pancreatitis, the premature activation of trypsin within the pancreas leads to autodigestion and a robust inflammatory response.[3][4] In DIC, the systemic activation of the coagulation cascade results in widespread microthrombi formation and subsequent consumption of clotting factors.[5][6] this compound targets key enzymes in both of these processes.
Mechanism of Action
This compound is a competitive inhibitor of a range of serine proteases.[6] Its inhibitory activity is most pronounced against trypsin, a key enzyme in the pathogenesis of acute pancreatitis.[7] By inhibiting trypsin, this compound is thought to prevent the activation of other digestive proenzymes and limit the inflammatory cascade within the pancreas.
Furthermore, this compound effectively inhibits several key proteases in the coagulation cascade, including thrombin and plasma kallikrein.[6] This activity underlies its therapeutic potential in DIC, where it can attenuate the excessive fibrin deposition and systemic inflammatory response.[6][8]
In Vitro Pharmacology
The inhibitory potency of this compound against various serine proteases has been quantified through in vitro enzymatic assays. The key findings are summarized in the table below.
| Target Protease | Inhibition Constant (Ki) | Reference |
| Trypsin | 0.048 µM | [6] |
| Thrombin | 0.18 µM | [6] |
| Plasma Kallikrein | 0.29 µM | [6] |
| Plasmin | 0.31 µM | [6] |
| Pancreatic Kallikrein | 3.6 µM | [6] |
| Chymotrypsin | 47 µM | [6] |
In Vivo Pharmacology
The preclinical efficacy of this compound has been evaluated in rodent models of acute pancreatitis and disseminated intravascular coagulation.
Acute Pancreatitis
In a rat model of severe acute pancreatitis induced by trypsin and taurocholate, this compound demonstrated a significant improvement in survival rates when administered prophylactically or in the early stages of the disease.[7] The protective effects are dose-dependent and are associated with a reduction in serum and ascitic fluid levels of amylase and immunoreactive trypsin.[7]
| Animal Model | Administration Route | Dosing Regimen | Key Findings | Reference |
| Rat (Trypsin-Taurocholate-induced) | Subcutaneous | 2 mg/0.5 ml, 1h before and 1h after induction | 75% survival at 24h (vs. 17% in control) | [7] |
| Rat (Trypsin-Taurocholate-induced) | Subcutaneous | 2 mg/0.5 ml, 1h and 3h after induction | 57% survival at 24h (vs. 29% in control) | [7] |
| Rat (Pancreatico-biliary duct obstruction with ischemia) | Not specified | Not specified | Almost complete prevention of pancreatic injuries (in combination with allopurinol) | [9] |
Disseminated Intravascular Coagulation (DIC)
In a rat model of endotoxin-induced DIC, continuous intravenous infusion of this compound demonstrated a protective effect against the key pathological features of the syndrome.[8] Treatment with this compound led to improvements in several hematological parameters and reduced the formation of fibrin thrombi in the kidneys.[6][8]
| Animal Model | Administration Route | Dosing Regimen | Key Findings | Reference |
| Rat (Endotoxin-induced) | Intravenous infusion | 10 or 100 µg/kg/h for 4h | Inhibition of the aggravation of DIC, as measured by fibrinogen and fibrin degradation products, fibrinogen level, prothrombin time, partial thromboplastin time, platelet count, and number of renal glomeruli with fibrin thrombi. | [8] |
| Rat (Experimental thrombosis model) | Intravenous infusion | 10 mg/kg/hr | Complete inhibition of radioactive fibrin deposition in the kidney and lung. | [6] |
Pharmacokinetics
Detailed pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME) of this compound, are not extensively reported in publicly available literature. The in vivo studies indicate that the compound is active when administered subcutaneously and intravenously in rats.[7][8]
Experimental Protocols
Taurocholate-Induced Acute Pancreatitis in Rats
This model is designed to mimic severe acute pancreatitis.
Procedure:
-
Male Wistar rats are fasted for 12 hours with free access to water.
-
Animals are anesthetized, and a midline laparotomy is performed to expose the pancreas.
-
A solution of 3.8% sodium taurocholate (1 mL/kg) is injected beneath the pancreatic capsule at multiple points to ensure even distribution.[5] In some protocols, a combination of trypsin and taurocholate is used.[7]
-
The abdominal wall is sutured in layers.
-
This compound or vehicle is administered subcutaneously at specified time points before and/or after the induction of pancreatitis.[7]
-
Animals are monitored for survival, and blood and ascitic fluid samples are collected for biochemical analysis (e.g., amylase, trypsin). Pancreatic tissue can be collected for histological examination.[5][7]
Endotoxin-Induced Disseminated Intravascular Coagulation in Rats
This model simulates the systemic coagulopathy seen in sepsis.
Procedure:
-
Female Sprague-Dawley rats are anesthetized.
-
A femoral vein is cannulated for the continuous infusion of endotoxin (e.g., from E. coli).[8]
-
A contralateral femoral vein is cannulated for the simultaneous infusion of this compound or vehicle.[8]
-
Endotoxin is infused at a dose of 100 mg/kg over 4 hours.[8]
-
This compound is infused at doses of 1, 10, or 100 µg/kg/h for 4 hours.[8]
-
At the end of the infusion period, blood samples are collected for the analysis of coagulation parameters (e.g., platelet count, prothrombin time, partial thromboplastin time, fibrinogen, and fibrin degradation products).
-
Kidneys are harvested for histological examination to assess the presence of fibrin thrombi in the glomeruli.[8]
Signaling Pathways
The therapeutic effects of this compound can be understood by its modulation of key signaling pathways in pancreatitis and DIC.
Inhibition of Trypsin-Mediated Pancreatitis Cascade
In acute pancreatitis, the premature activation of trypsinogen to trypsin within pancreatic acinar cells triggers a cascade of events leading to tissue damage and inflammation. This compound directly inhibits trypsin, thereby interrupting this pathological process.
Interruption of the Coagulation Cascade in DIC
In DIC, systemic activation of coagulation leads to excessive thrombin generation and fibrin deposition. This compound inhibits thrombin, a central enzyme in the coagulation cascade, thereby reducing fibrin formation and its downstream consequences.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. mdpi.com [mdpi.com]
- 3. news-medical.net [news-medical.net]
- 4. Digesting New Information About the Role of Trypsin in Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Disseminated intravascular coagulation: cause, molecular mechanism, diagnosis, and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Human plasma kallikrein: roles in coagulation, fibrinolysis, inflammation pathways, and beyond [frontiersin.org]
- 7. Kinin–kallikrein system - Wikipedia [en.wikipedia.org]
- 8. Frontiers | The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice [frontiersin.org]
- 9. emedicine.medscape.com [emedicine.medscape.com]
ONO-3307: A Preclinical Overview for Disseminated Intravascular Coagulation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disseminated intravascular coagulation (DIC) is a life-threatening condition characterized by systemic activation of coagulation, leading to widespread microvascular thrombosis, subsequent consumption of platelets and coagulation factors, and ultimately, severe bleeding complications. The pathophysiology of DIC is complex, often triggered by underlying conditions such as severe sepsis, trauma, or malignancy. The management of DIC remains a significant clinical challenge, focusing on treating the underlying disorder and providing supportive care. This technical guide provides an in-depth overview of the preclinical research on ONO-3307, a synthetic protease inhibitor, as a potential therapeutic agent for DIC. While clinical trial data for this compound in DIC is not publicly available based on current information, preclinical studies have demonstrated its potential efficacy.
Mechanism of Action
This compound is a broad-spectrum synthetic protease inhibitor. Its primary mechanism of action involves the competitive inhibition of several key serine proteases that play a crucial role in the coagulation cascade and inflammatory processes contributing to DIC. By inhibiting these proteases, this compound is proposed to attenuate the excessive thrombin generation and fibrin deposition characteristic of DIC.
Key Molecular Targets
This compound has been shown to competitively inhibit a range of proteases with varying potencies. The inhibitory constants (Ki) for its primary targets are summarized in the table below.
| Target Protease | Ki Value (µM) |
| Trypsin | 0.048 |
| Thrombin | 0.18 |
| Plasma Kallikrein | 0.29 |
| Plasmin | 0.31 |
| Pancreatic Kallikrein | 3.6 |
| Chymotrypsin | 47 |
In addition to direct protease inhibition, this compound has been observed to inhibit the release of elastase from fMLP-stimulated leukocytes and tissue thromboplastin from endotoxin-stimulated leukocytes, suggesting an additional anti-inflammatory mechanism.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound within the context of the coagulation cascade and its relevance to DIC.
Caption: this compound inhibits key proteases in the coagulation cascade.
Preclinical Efficacy in DIC Models
The protective effects of this compound have been evaluated in a rat model of endotoxin-induced disseminated intravascular coagulation.
Experimental Protocol: Endotoxin-Induced DIC in Rats
A preclinical study investigated the effects of this compound on experimental DIC induced by endotoxin in rats.
Experimental Workflow:
Caption: Workflow for endotoxin-induced DIC model in rats.
Summary of Preclinical Findings
The administration of this compound demonstrated a dose-dependent protective effect against the development of DIC in the rat model.
| Parameter | This compound Dose (µg/kg/h) | Outcome |
| Fibrinogen and Fibrin Degradation Products (FDP) | 10 and 100 | Inhibition of increase |
| Fibrinogen Level | 10 and 100 | Inhibition of decrease |
| Prothrombin Time (PT) | 10 and 100 | Inhibition of prolongation |
| Partial Thromboplastin Time (PTT) | 10 and 100 | Inhibition of prolongation |
| Platelet Count | 10 and 100 | Inhibition of decrease |
| Renal Glomeruli Fibrin Thrombi | 10 and 100 | Reduction in number |
These findings suggest that this compound effectively inhibited the aggravation of endotoxin-induced experimental DIC in rats.
In Vivo Thrombosis Model
In a separate experimental thrombosis model, this compound was shown to be effective in preventing fibrin deposition.
Experimental Protocol: In Vivo Thrombosis Model
Details of the specific thrombosis model were not fully available in the provided search results. However, the study involved the measurement of radioactive fibrin deposition in the kidneys and lungs of rats.
Summary of Findings
| Compound | Dose (mg/kg/hr) | Effect on Radioactive Fibrin Deposition in Kidney and Lung |
| This compound | 10 | Complete inhibition |
| Gabexate mesilate | 50 | Effective |
| Nafamostat mesilate | Not specified | Unclear effect |
These results further support the potential of this compound as a treatment for thrombotic diseases such as DIC.
Conclusion and Future Directions
The available preclinical data strongly suggest that this compound is a potent inhibitor of key proteases involved in the pathophysiology of disseminated intravascular coagulation. Its efficacy in animal models of DIC and thrombosis highlights its potential as a therapeutic candidate. However, the lack of publicly available clinical trial data for this compound in DIC indicates that its development for this indication may have been discontinued or has not progressed to the clinical stage. Further research would be necessary to ascertain the clinical safety and efficacy of this compound in human subjects with DIC. For drug development professionals, these preclinical findings may provide a basis for the investigation of other multi-target protease inhibitors for the treatment of DIC.
Investigating ONO-3307 in Pancreatitis Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute pancreatitis is a severe inflammatory condition of the pancreas with limited therapeutic options. The pathogenesis of pancreatitis involves the premature activation of digestive enzymes within pancreatic acinar cells, leading to autodigestion, inflammation, and cellular injury. Serine proteases, particularly trypsin, play a central role in initiating this cascade. ONO-3307 is a synthetic serine protease inhibitor that has been investigated for its potential protective effects in preclinical models of acute pancreatitis. This technical guide provides an in-depth overview of the key findings, experimental methodologies, and proposed mechanisms of action of this compound in pancreatitis research.
Core Findings on this compound in Pancreatitis Models
This compound has demonstrated protective effects in rat models of acute pancreatitis, primarily in caerulein-induced and ischemia-reperfusion models. The key findings from these studies are summarized below.
Data Presentation
Table 1: Summary of this compound Efficacy in a Caerulein-Induced Pancreatitis Rat Model
| Parameter | Pancreatitis Control Group | This compound Treatment Group (2-10 mg/kg/h) | Protective Effect |
| Biochemical Markers | |||
| Serum Amylase | Markedly elevated | Prevention of hyperamylasemia noted | Significant Reduction |
| LDH Discharge (from dispersed acini) | Increased | Prevention of LDH discharge observed | Significant Reduction |
| Histological & Cellular Markers | |||
| Pancreatic Edema | Severe | Prevention of pancreatic edema noted | Significant Reduction |
| Amylase Congestion | Present | Prevention of amylase congestion observed | Significant Reduction |
| Lysosomal Enzyme Redistribution | Observed | Prevention of redistribution noted | Inhibition |
| Cathepsin B Leakage from Lysosomes | Increased | Dose-dependent inhibition observed | Significant Inhibition |
Table 2: Summary of this compound and Allopurinol Combination Therapy in an Ischemia-Reperfusion Pancreatitis Rat Model
| Parameter | Pancreatitis Control Group | This compound + Allopurinol Treatment Group | Protective Effect |
| Biochemical Markers | |||
| Serum Amylase | Hyperamylasemia observed | Almost complete prevention noted | Near Complete Prevention |
| Histological & Cellular Markers | |||
| Pancreatic Edema | Present | Almost complete prevention noted | Near Complete Prevention |
| Amylase Congestion | Observed | Almost complete prevention noted | Near Complete Prevention |
| Cathepsin B Congestion | Observed | Almost complete prevention noted | Near Complete Prevention |
| Lysosomal Enzyme Redistribution | From lysosomal to zymogen fraction | Almost complete prevention noted | Near Complete Prevention |
| Impaired Amylase and Cathepsin B Output into Pancreatic Juice | Present | Almost complete prevention noted | Near Complete Prevention |
Experimental Protocols
Detailed methodologies for the key experiments investigating this compound are outlined below. These protocols are based on established models of acute pancreatitis in rats.
Caerulein-Induced Acute Pancreatitis Model in Rats
This model induces a mild, edematous pancreatitis that is highly reproducible.
-
Animals: Male Wistar rats are typically used.
-
Induction of Pancreatitis:
-
Rats are fasted overnight with free access to water.
-
Acute pancreatitis is induced by intraperitoneal (i.p.) or intravenous (i.v.) injections of a supramaximal dose of caerulein, a cholecystokinin analogue. A common protocol involves hourly i.p. injections of caerulein (50 µg/kg) for up to 9 hours.
-
-
This compound Administration:
-
This compound is administered intravenously.
-
Dosing may begin prior to or at the time of the first caerulein injection and continue throughout the induction period. The documented effective dose range is 2-10 mg/kg/h.
-
-
Outcome Measures:
-
Serum Analysis: Blood samples are collected to measure serum amylase and lipase levels.
-
Pancreatic Tissue Analysis:
-
The pancreas is excised, weighed to assess for edema.
-
Histological examination is performed to evaluate for edema, inflammation, and acinar cell vacuolization.
-
Subcellular fractionation can be performed to assess lysosomal fragility and enzyme redistribution.
-
-
In Vitro Studies: Pancreatic acini can be isolated to measure parameters like LDH discharge in response to caerulein with and without this compound.
-
Pancreatico-Biliary Duct Obstruction (PBDO) with Temporary Ischemia Model in Rats
This model mimics pancreatitis caused by gallstones and ischemic events.
-
Animals: Male Wistar rats are generally used.
-
Surgical Procedure and Induction:
-
Under anesthesia, a laparotomy is performed to expose the pancreatico-biliary duct.
-
The duct is ligated to induce obstruction.
-
Temporary ischemia is induced by clamping the arteries supplying the pancreas for a defined period.
-
Reperfusion is initiated by removing the clamp.
-
-
This compound and Allopurinol Administration:
-
A combination of this compound and the xanthine oxidase inhibitor, allopurinol, is administered. The exact timing and dosage would be as described in the specific study protocol, which is noted to almost completely prevent pancreatic injury.
-
-
Outcome Measures:
-
Serum and Pancreatic Juice Analysis: Measurement of amylase and cathepsin B levels.
-
Pancreatic Tissue Analysis:
-
Assessment of pancreatic edema.
-
Histological examination for tissue injury.
-
Subcellular fractionation to analyze the distribution of lysosomal enzymes.
-
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action for this compound in pancreatitis.
Caption: Workflow for the caerulein-induced pancreatitis model.
Caption: Workflow for the ischemia-reperfusion pancreatitis model.
ONO-3307: An In-Depth Technical Guide to its Effects on Fibrinolysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic protease inhibitor ONO-3307 and its impact on the fibrinolytic system. The information is compiled from preclinical studies to serve as a valuable resource for professionals in the field of thrombosis, hemostasis, and drug development.
Core Mechanism of Action
This compound, chemically known as 4-sulfamoyl phenyl-4-guanidinobenzoate methanesulfonate, is a potent, competitive inhibitor of a range of serine proteases.[1] Its primary mechanism of action in the context of fibrinolysis is the direct inhibition of plasmin, a key enzyme responsible for the degradation of fibrin clots. By binding to the active site of plasmin and other proteases involved in the coagulation cascade, this compound effectively modulates the processes of clot formation and dissolution.[1]
Signaling Pathway of the Fibrinolytic System and this compound's Points of Intervention
The following diagram illustrates the key components of the fibrinolytic and coagulation cascades, highlighting the proteases that this compound inhibits.
Quantitative Data on Protease Inhibition and In Vivo Efficacy
The inhibitory activity of this compound has been quantified against several key proteases. Furthermore, its efficacy has been demonstrated in animal models of disseminated intravascular coagulation (DIC), a condition characterized by widespread thrombosis and subsequent fibrinolysis.
Table 1: In Vitro Inhibitory Activity of this compound
| Protease | Inhibition Constant (Ki) |
| Trypsin | 0.048 µM |
| Thrombin | 0.18 µM |
| Plasma Kallikrein | 0.29 µM |
| Plasmin | 0.31 µM |
| Pancreatic Kallikrein | 3.6 µM |
| Chymotrypsin | 47 µM |
| Data sourced from Matsuoka et al., 1989.[1] |
Table 2: In Vivo Effects of this compound in a Rat Model of Endotoxin-Induced DIC
| Parameter | Treatment Group | Outcome |
| Fibrinogen and Fibrin Degradation Products (FDPs) | This compound (10 or 100 µg/kg/h) | Protective effect observed |
| Fibrinogen Level | This compound (10 or 100 µg/kg/h) | Protective effect observed |
| Prothrombin Time (PT) | This compound (10 or 100 µg/kg/h) | Protective effect observed |
| Partial Thromboplastin Time (PTT) | This compound (10 or 100 µg/kg/h) | Protective effect observed |
| Platelet Count | This compound (10 or 100 µg/kg/h) | Protective effect observed |
| Renal Glomeruli with Fibrin Thrombi | This compound (10 or 100 µg/kg/h) | Protective effect observed |
| Deposition of Radioactive Fibrin (Kidney and Lung) | This compound (10 mg/kg/hr) | Complete inhibition |
| Data compiled from abstracts of studies conducted in 1990 and 1989.[1][2] |
Experimental Protocols
The following methodologies are based on published abstracts of preclinical studies. For full, in-depth protocols, access to the complete research articles is recommended.
In Vitro Protease Inhibition Assay (Based on Matsuoka et al., 1989)
A competitive inhibition assay was likely used to determine the Ki values. This would typically involve:
-
Enzyme and Substrate Preparation: Purified proteases (trypsin, thrombin, plasma kallikrein, plasmin, pancreatic kallikrein, and chymotrypsin) and their respective chromogenic or fluorogenic substrates were prepared in appropriate buffers.
-
Inhibition Assay: A range of concentrations of this compound were incubated with each protease.
-
Kinetic Measurement: The reaction was initiated by the addition of the substrate, and the rate of substrate hydrolysis was measured spectrophotometrically or fluorometrically.
-
Data Analysis: Ki values were calculated using kinetic models such as the Michaelis-Menten equation and Dixon or Lineweaver-Burk plots.
Experimental Workflow for the In Vivo Rat Model of DIC
The diagram below outlines the general workflow for inducing and treating disseminated intravascular coagulation in a rat model, as described in the available literature.[2]
Clinical Studies
As of the latest available information, no clinical trials specifically investigating this compound for the treatment of disorders related to fibrinolysis, such as disseminated intravascular coagulation or thrombosis, have been registered. The available data is limited to preclinical, in vitro, and in vivo animal studies.
Conclusion
This compound is a broad-spectrum serine protease inhibitor with significant inhibitory activity against key enzymes in the coagulation and fibrinolytic systems, most notably plasmin and thrombin.[1] Preclinical evidence from rat models of disseminated intravascular coagulation demonstrates its potential to mitigate the pathological effects of this condition by protecting against the depletion of coagulation factors and reducing fibrin deposition in vital organs.[1][2] While these findings are promising, the lack of clinical trial data means that its safety and efficacy in humans have not been established. Further research, including detailed pharmacokinetic and pharmacodynamic studies, as well as controlled clinical trials, would be necessary to translate these preclinical findings into potential therapeutic applications.
References
- 1. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of this compound, a new synthetic protease inhibitor against experimental disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on ONO-3307: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-3307 is a synthetic protease inhibitor that has demonstrated a broad spectrum of activity against several key enzymes involved in coagulation and inflammation. Early-stage research has highlighted its potential therapeutic utility in conditions such as disseminated intravascular coagulation (DIC) and other protease-mediated diseases. This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its potential mechanisms of action.
In Vitro Protease Inhibition Profile
This compound exhibits competitive inhibition against a range of serine proteases. The inhibitory activity is quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher inhibitory potency.
Data Presentation
Table 1: Inhibitory Activity (Ki) of this compound against Various Proteases [1]
| Protease | Ki (μM) |
| Trypsin | 0.048 |
| Thrombin | 0.18 |
| Plasma Kallikrein | 0.29 |
| Plasmin | 0.31 |
| Pancreatic Kallikrein | 3.6 |
| Chymotrypsin | 47 |
Experimental Protocols
1.1. Protease Inhibition Assay (General Protocol)
The determination of Ki values for this compound against various proteases was likely performed using a chromogenic or fluorogenic substrate-based assay. While the exact, detailed protocol from the original study is not publicly available, a standard methodology is as follows:
-
Materials:
-
Purified proteases (e.g., trypsin, thrombin, plasma kallikrein, plasmin, pancreatic kallikrein, chymotrypsin).
-
This compound stock solution of known concentration.
-
Specific chromogenic or fluorogenic substrate for each protease.
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH, containing necessary co-factors like Ca2+ for certain proteases).
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
A series of dilutions of this compound are prepared in the assay buffer.
-
In the wells of a 96-well microplate, the assay buffer, the specific protease at a fixed concentration, and varying concentrations of this compound (or buffer for control) are added.
-
The plate is pre-incubated at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.
-
The reaction is initiated by adding the specific chromogenic or fluorogenic substrate to each well.
-
The absorbance or fluorescence is measured kinetically over time using a microplate reader at a wavelength appropriate for the substrate.
-
The initial reaction velocities (rates of substrate hydrolysis) are calculated from the linear portion of the kinetic curves.
-
The Ki value is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition, often using non-linear regression analysis software. This typically involves performing the assay at multiple substrate concentrations.
-
In Vivo Efficacy in a Model of Disseminated Intravascular Coagulation (DIC)
The therapeutic potential of this compound was investigated in a rat model of endotoxin-induced DIC. This model mimics the systemic activation of coagulation and fibrinolysis seen in clinical DIC.
Data Presentation
Table 2: Effect of this compound on Hematological Parameters in a Rat Model of Endotoxin-Induced DIC
| Treatment Group | Fibrinogen and Fibrin Degradation Products (FDP) | Fibrinogen Level | Prothrombin Time (PT) | Partial Thromboplastin Time (PTT) | Platelet Count | Renal Glomeruli with Fibrin Thrombi |
| Control (Endotoxin only) | Markedly Increased | Decreased | Prolonged | Prolonged | Decreased | Increased |
| This compound (10 µg/kg/h) | Inhibition of Increase | Attenuation of Decrease | Attenuation of Prolongation | Attenuation of Prolongation | Attenuation of Decrease | Inhibition of Increase |
| This compound (100 µg/kg/h) | Inhibition of Increase | Attenuation of Decrease | Attenuation of Prolongation | Attenuation of Prolongation | Attenuation of Decrease | Inhibition of Increase |
Note: The table summarizes the qualitative protective effects as described in the available literature. Specific quantitative values from the original study were not accessible.
Experimental Protocols
2.1. Endotoxin-Induced Disseminated Intravascular Coagulation (DIC) in Rats [2]
While the full detailed protocol is not available, a representative experimental design for such a study is as follows:
-
Animal Model:
-
Male Wistar or Sprague-Dawley rats.
-
Animals are acclimatized to laboratory conditions before the experiment.
-
-
Induction of DIC:
-
Anesthesia is administered to the rats.
-
A sustained infusion of endotoxin (e.g., from E. coli) is administered intravenously via a femoral vein at a dose sufficient to induce DIC (e.g., 100 mg/kg over 4 hours).[2]
-
-
Drug Administration:
-
This compound is dissolved in a suitable vehicle (e.g., saline).
-
This compound is continuously infused intravenously into the contralateral femoral vein simultaneously with the endotoxin infusion at various doses (e.g., 1, 10, and 100 µg/kg/h).[2]
-
A control group receives only the vehicle and endotoxin.
-
-
Sample Collection and Analysis:
-
At the end of the infusion period, blood samples are collected via cardiac puncture or from a catheterized artery into tubes containing appropriate anticoagulants (e.g., citrate for coagulation assays, EDTA for platelet counts).
-
Plasma is separated by centrifugation.
-
The following parameters are measured:
-
Fibrinogen and Fibrin Degradation Products (FDP): Measured using a latex agglutination test or ELISA.
-
Fibrinogen Level: Determined using the Clauss method or an ELISA.
-
Prothrombin Time (PT) and Partial Thromboplastin Time (PTT): Measured using a coagulometer with appropriate reagents.
-
Platelet Count: Determined using an automated hematology analyzer.
-
-
Kidney tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) and/or specific stains for fibrin (e.g., Martius Scarlet Blue) to assess the presence of fibrin thrombi in the glomeruli. The number of glomeruli containing fibrin thrombi is quantified by microscopic examination.
-
Inhibition of Leukocyte-Mediated Processes
In addition to its effects on the coagulation cascade, this compound has been shown to inhibit certain inflammatory processes mediated by leukocytes.
Data Presentation
Table 3: Inhibitory Effects of this compound on Leukocyte Functions In Vitro [1]
| Process | Stimulant | Effect of this compound |
| Elastase Release from Leukocytes | N-formyl-Met-Leu-Phe (fMLP) | Inhibited |
| Tissue Thromboplastin Release from Leukocytes | Endotoxin | Inhibited |
Experimental Protocols
3.1. Inhibition of Elastase Release from Leukocytes (General Protocol)
-
Leukocyte Isolation:
-
Human or rat whole blood is collected in the presence of an anticoagulant.
-
Leukocytes (specifically neutrophils) are isolated using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation and hypotonic lysis of remaining red blood cells.
-
-
Elastase Release Assay:
-
Isolated leukocytes are resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution).
-
Cells are pre-incubated with various concentrations of this compound or vehicle control.
-
Elastase release is stimulated by adding N-formyl-Met-Leu-Phe (fMLP).
-
After a defined incubation period at 37°C, the cells are pelleted by centrifugation.
-
The supernatant is collected, and the amount of released elastase is quantified by measuring its enzymatic activity using a specific substrate (e.g., N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide). The absorbance of the resulting product is measured spectrophotometrically.
-
Mandatory Visualizations
Signaling Pathways
The inhibitory actions of this compound on thrombin and plasma kallikrein suggest its interference with the coagulation cascade and the kallikrein-kinin system, both of which are crucial in thrombosis and inflammation.
References
- 1. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental model of disseminated intravascular coagulation induced by sustained infusion of endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ONO-3307 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-3307 is a synthetic, broad-spectrum protease inhibitor. It acts as a competitive inhibitor of a variety of serine proteases, playing a significant role in the regulation of several physiological and pathological processes.[1][2][3] Its ability to target multiple proteases makes it a compound of interest for investigating diseases where protease activity is dysregulated, such as thrombosis, inflammation, and pancreatitis.[1][4][5] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound.
Mechanism of Action
This compound exerts its inhibitory effects by competitively binding to the active site of various serine proteases. This action blocks the access of the natural substrates to the enzymatic catalytic site, thereby preventing the downstream signaling cascades initiated by these proteases. The primary targets of this compound include trypsin, thrombin, plasma kallikrein, plasmin, pancreatic kallikrein, and chymotrypsin.[1][6]
Data Presentation
The inhibitory potency of this compound against a range of proteases has been quantified by determining the inhibition constants (Ki). A summary of these values is presented in the table below for easy comparison.
| Protease Target | Ki Value (µM) |
| Trypsin | 0.048[1] |
| Thrombin | 0.18[1] |
| Plasma Kallikrein | 0.29[1] |
| Plasmin | 0.31[1] |
| Pancreatic Kallikrein | 3.6[1] |
| Chymotrypsin | 47[1] |
Signaling Pathways
To understand the broader biological impact of this compound, it is crucial to visualize the signaling pathways in which its target proteases are involved.
Experimental Protocols
General Protease Inhibition Assay (Spectrophotometric)
This protocol provides a general method to assess the inhibitory effect of this compound on its target proteases using a chromogenic substrate.
Materials:
-
Purified Protease (e.g., Trypsin, Thrombin)
-
Chromogenic Substrate specific to the protease
-
This compound
-
Assay Buffer (e.g., Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 20 µL of each this compound dilution. Include a vehicle control (solvent without this compound) and a no-enzyme control.
-
Add 160 µL of Assay Buffer to all wells.
-
Add 10 µL of the protease solution to the wells (except for the no-enzyme control).
-
Incubate the plate at 37°C for 15 minutes.
-
Add 10 µL of the chromogenic substrate to all wells to start the reaction.
-
Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm) in kinetic mode for 10-30 minutes at 37°C.
-
Calculate the rate of reaction (V) for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration. The Ki can be determined using the Cheng-Prusoff equation if the Km of the substrate is known.
Inhibition of Elastase Release from fMLP-Stimulated Leukocytes
This assay measures the ability of this compound to inhibit the release of elastase from neutrophils stimulated with N-formyl-Met-Leu-Phe (fMLP).
Materials:
-
Freshly isolated human neutrophils
-
fMLP (N-formyl-Met-Leu-Phe)
-
This compound
-
HEPES-buffered saline with Ca²⁺ and Mg²⁺ (HBS)
-
Elastase substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide)
-
Cytochalasin B
-
96-well microplate
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Isolate human neutrophils from fresh blood using a standard method like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.
-
Resuspend the neutrophils in HBS at a concentration of 1 x 10⁶ cells/mL.
-
Pre-treat the neutrophils with Cytochalasin B (5 µg/mL) for 10 minutes at 37°C.
-
In a 96-well plate, add 50 µL of the neutrophil suspension to each well.
-
Add 10 µL of various concentrations of this compound (or vehicle control) to the wells and incubate for 10 minutes at 37°C.
-
Add 20 µL of the elastase substrate to each well.
-
Stimulate the cells by adding 20 µL of fMLP (final concentration 1 µM). Include an unstimulated control.
-
Incubate the plate at 37°C and monitor the change in absorbance at 405 nm for 30-60 minutes.
-
Calculate the rate of elastase release and determine the inhibitory effect of this compound.
Inhibition of Tissue Thromboplastin Release from Endotoxin-Stimulated Leukocytes
This protocol assesses the effect of this compound on the release of tissue thromboplastin (Tissue Factor) from monocytes stimulated with endotoxin (LPS).
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated monocytes
-
Endotoxin (Lipopolysaccharide, LPS)
-
This compound
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Human plasma (as a source of clotting factors)
-
CaCl₂ solution
-
Coagulometer or microplate reader
Procedure:
-
Isolate PBMCs from whole blood using a density gradient. To obtain a purer monocyte population, an additional adherence step can be performed.
-
Seed the cells in a 24-well plate at a density of 1 x 10⁶ cells/well in RPMI 1640 with 10% FBS and allow them to adhere for 2 hours.
-
Remove non-adherent cells by washing with warm medium.
-
Add fresh medium containing various concentrations of this compound (or vehicle) to the cells.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 4-6 hours at 37°C in a CO₂ incubator. Include an unstimulated control.
-
After incubation, wash the cells gently with PBS.
-
Lyse the cells by freeze-thawing to release cell-associated tissue factor.
-
Perform a one-stage clotting assay: a. In a coagulometer cuvette or a clear 96-well plate, mix 50 µL of the cell lysate with 50 µL of normal human plasma. b. Incubate for 2 minutes at 37°C. c. Initiate clotting by adding 50 µL of pre-warmed CaCl₂ solution (25 mM). d. Measure the time to clot formation.
-
Longer clotting times indicate inhibition of tissue factor activity. A standard curve can be generated using a commercial thromboplastin reagent to quantify the tissue factor activity.
-
Calculate the percentage of inhibition of tissue thromboplastin release by this compound.
References
- 1. Frontiers | The Plasma Kallikrein–Kininogen Pathway Is Critical in the Pathogenesis of Colitis in Mice [frontiersin.org]
- 2. m.youtube.com [m.youtube.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Thrombin - Wikipedia [en.wikipedia.org]
- 5. This compound mesylate | Protease | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for ONO-3307 in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available preclinical data and detailed experimental protocols for the use of ONO-3307, a synthetic protease inhibitor, in rodent models of disseminated intravascular coagulation (DIC) and thrombosis.
I. This compound in a Rat Model of Disseminated Intravascular Coagulation (DIC)
This compound has demonstrated protective effects in a rat model of endotoxin-induced DIC, suggesting its potential as a therapeutic agent for this condition.[1]
Quantitative Data Summary
| Animal Model | Treatment Protocol | Key Findings | Reference |
| Rat (Inbred Strain) | Endotoxin-induced DIC (100 mg/kg sustained infusion for 4h) | Continuous infusion of this compound at 10 or 100 µg/kg/h significantly inhibited the aggravation of DIC, as measured by fibrinogen and fibrin degradation products, fibrinogen level, prothrombin time, partial thromboplastin time, platelet count, and the number of renal glomeruli with fibrin thrombi. | [1] |
Experimental Protocol: Endotoxin-Induced DIC in Rats
Objective: To induce a state of disseminated intravascular coagulation in rats using endotoxin and to evaluate the therapeutic efficacy of this compound.
Materials:
-
This compound (4-sulfamoylphenyl 4-guanidinobenzoate methanesulfonate)
-
Endotoxin (e.g., from E. coli)
-
Male Wistar rats (or other suitable inbred strain)
-
Anesthetic (e.g., sodium pentobarbital)
-
Saline solution
-
Infusion pumps
-
Catheters for femoral vein cannulation
-
Blood collection tubes (containing appropriate anticoagulants)
-
Standard laboratory equipment for hematological and coagulation assays
Procedure:
-
Animal Preparation: Anesthetize the rats according to institutional guidelines. Surgically expose and cannulate both femoral veins for simultaneous infusion of endotoxin and the test substance.
-
DIC Induction: Prepare a solution of endotoxin in saline. Induce DIC by a sustained intravenous infusion of endotoxin at a dose of 100 mg/kg over a period of 4 hours.
-
This compound Administration: Dissolve this compound in an appropriate vehicle. Administer this compound via continuous infusion into the contralateral femoral vein simultaneously with the endotoxin infusion. The recommended effective doses are 10 µg/kg/h and 100 µg/kg/h, delivered over 4 hours. A vehicle control group should be included.
-
Blood Sampling: At the end of the 4-hour infusion period, collect blood samples via cardiac puncture or from a cannulated artery into tubes containing appropriate anticoagulants for the planned assays.
-
Parameter Analysis:
-
Coagulation Parameters: Measure prothrombin time (PT) and partial thromboplastin time (PTT).
-
Fibrinolysis Markers: Quantify fibrinogen and fibrin degradation products (FDP) in plasma.
-
Fibrinogen Level: Determine the plasma fibrinogen concentration.
-
Platelet Count: Perform a complete blood count to determine the platelet count.
-
-
Histopathology: Euthanize the animals and collect kidneys for histological examination. Fix the tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Quantify the number of renal glomeruli containing fibrin thrombi.
Experimental Workflow
References
ONO-3307: Application Notes and Protocols for Cell-Based Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-3307 is a potent, synthetic, broad-spectrum protease inhibitor. It has demonstrated significant inhibitory activity against a variety of serine proteases, playing crucial roles in coagulation, inflammation, and tissue remodeling. This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, enabling researchers to investigate its mechanism of action and therapeutic potential in various disease models. This compound has been shown to be a competitive inhibitor of key proteases involved in thrombosis and inflammation.[1][2]
Mechanism of Action
This compound exerts its effects by competitively inhibiting a range of proteases, including trypsin, thrombin, plasma kallikrein, plasmin, pancreatic kallikrein, and chymotrypsin.[1][2] Its ability to inhibit thrombin is central to its anticoagulant properties, while its inhibition of leukocyte elastase contributes to its anti-inflammatory effects. These dual activities make this compound a valuable tool for studying diseases with both thrombotic and inflammatory components, such as disseminated intravascular coagulation (DIC) and pancreatitis.
Quantitative Data
The inhibitory activity of this compound against various proteases has been quantified, with the inhibition constants (Ki) summarized in the table below. This data is essential for determining the effective concentrations for in vitro experiments.
| Protease | Ki (μM) |
| Trypsin | 0.048 |
| Thrombin | 0.18 |
| Plasma Kallikrein | 0.29 |
| Plasmin | 0.31 |
| Pancreatic Kallikrein | 3.6 |
| Chymotrypsin | 47 |
Data sourced from in vitro studies on the inhibitory effects of this compound.[1][2]
Signaling Pathways
To visualize the mechanism of action of this compound, the following diagrams illustrate its intervention in the coagulation cascade and leukocyte-mediated inflammation.
Caption: this compound inhibits the coagulation cascade by targeting Thrombin.
Caption: this compound mitigates inflammation by inhibiting leukocyte elastase.
Experimental Protocols
The following protocols provide detailed methodologies for studying the effects of this compound in relevant cell-based assays.
Protocol 1: Inhibition of Elastase Release from fMLP-Stimulated Human Neutrophils
This protocol is designed to assess the ability of this compound to inhibit the release of elastase from activated neutrophils.
Materials:
-
This compound
-
Human whole blood
-
Density gradient medium (e.g., Ficoll-Paque)
-
Red Blood Cell Lysis Buffer
-
Hanks' Balanced Salt Solution (HBSS)
-
N-Formylmethionyl-leucyl-phenylalanine (fMLP)
-
Fluorometric elastase activity assay kit
-
96-well black microplate
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
Fluorescence microplate reader
Experimental Workflow:
References
ONO-3307: Application Notes and Protocols for Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-3307 is a potent, synthetic, broad-spectrum protease inhibitor. This document provides detailed application notes and experimental protocols for the use of this compound in a laboratory setting. It includes information on its mechanism of action, in vitro enzyme inhibition assays, and in vivo models of disease where this compound has shown efficacy. The provided protocols are intended to serve as a guide for researchers investigating the therapeutic potential of this compound.
Introduction
This compound (4-sulfamoylphenyl-4-guanidinobenzoate methanesulfonate) is a competitive inhibitor of a variety of serine proteases involved in crucial physiological and pathological processes.[1] Its inhibitory activity against key enzymes in the coagulation and inflammatory cascades makes it a valuable tool for research in thrombosis, disseminated intravascular coagulation (DIC), and pancreatitis.[2]
Mechanism of Action
This compound exerts its inhibitory effects by competitively binding to the active site of target proteases. This action blocks the downstream signaling pathways initiated by these enzymes. The primary targets of this compound include trypsin, thrombin, plasma kallikrein, and plasmin. By inhibiting these proteases, this compound can modulate coagulation, fibrinolysis, and inflammation.
Quantitative Data
The inhibitory potency of this compound against various proteases has been determined and is summarized in the table below. This data is crucial for designing in vitro experiments and for understanding the compound's spectrum of activity.
| Protease | Inhibition Constant (Ki) |
| Trypsin | 0.048 µM |
| Thrombin | 0.18 µM |
| Plasma Kallikrein | 0.29 µM |
| Plasmin | 0.31 µM |
| Pancreatic Kallikrein | 3.6 µM |
| Chymotrypsin | 47 µM |
Table 1: Inhibitory activity of this compound against various proteases. Data sourced from in vitro competitive inhibition studies.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for evaluating its efficacy.
Experimental Protocols
In Vitro Protease Inhibition Assays
These protocols are designed for a 96-well plate format and can be adapted for various serine proteases.
4.1.1. Materials
-
This compound
-
Target Protease (e.g., Trypsin, Thrombin, Plasma Kallikrein, Plasmin)
-
Chromogenic or Fluorogenic Substrate specific for the target protease
-
Assay Buffer (e.g., Tris-HCl or PBS, pH 7.4-8.0)
-
96-well microplates (black for fluorescence, clear for absorbance)
-
Microplate reader
4.1.2. Protocol for Chromogenic Assay (e.g., Thrombin)
-
Prepare Reagents:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions in assay buffer.
-
Reconstitute the thrombin enzyme and the chromogenic substrate (e.g., S-2238) in assay buffer to the recommended concentrations.
-
-
Assay Procedure:
-
Add 20 µL of each this compound dilution or vehicle control to the wells of a 96-well plate.
-
Add 160 µL of thrombin solution to each well and incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis (V) from the linear portion of the absorbance curve.
-
Plot the percentage of inhibition against the concentration of this compound.
-
Determine the IC50 value from the dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation if the inhibition is competitive.
-
4.1.3. Protocol for Fluorometric Assay (e.g., Plasmin)
-
Prepare Reagents:
-
Follow the same procedure as for the chromogenic assay to prepare this compound and plasmin solutions.
-
Reconstitute the fluorogenic plasmin substrate in an appropriate solvent.
-
-
Assay Procedure:
-
In a black 96-well plate, add 20 µL of this compound dilutions or vehicle.
-
Add 160 µL of plasmin solution and incubate for 10-15 minutes at 37°C.
-
Start the reaction by adding 20 µL of the fluorogenic substrate.
-
Measure the fluorescence intensity (e.g., Ex/Em = 380/500 nm) at regular intervals.[3]
-
-
Data Analysis:
-
Analyze the data as described for the chromogenic assay to determine IC50 and Ki values.
-
In Vivo Model of Endotoxin-Induced Disseminated Intravascular Coagulation (DIC) in Rats
This model is used to evaluate the efficacy of this compound in a clinically relevant pathological condition.
4.2.1. Materials
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Male Wistar rats (200-250 g)
-
Saline solution (0.9% NaCl)
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (containing citrate anticoagulant)
-
Centrifuge
-
Reagents for coagulation assays (PT, aPTT, fibrinogen, D-dimer)
4.2.2. Protocol
-
Animal Preparation:
-
Acclimatize rats for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
-
This compound and LPS Administration:
-
Dissolve this compound in saline.
-
Anesthetize the rats.
-
Administer this compound (e.g., 1, 10, or 100 µg/kg/h) or vehicle (saline) via continuous intravenous infusion into a femoral vein.[2]
-
Simultaneously, induce DIC by a 4-hour sustained infusion of endotoxin (100 mg/kg) into the contralateral femoral vein.[2]
-
-
Sample Collection:
-
At the end of the 4-hour infusion, collect blood samples via cardiac puncture into citrated tubes.
-
Euthanize the animals and collect organs (kidneys, lungs) for histological analysis.
-
-
Analysis:
-
Centrifuge the blood samples to obtain plasma.
-
Measure prothrombin time (PT), activated partial thromboplastin time (aPTT), fibrinogen levels, and D-dimer concentrations.
-
Perform histological examination of the kidneys and lungs to assess for fibrin deposition.[2]
-
4.2.3. Expected Outcomes
-
The endotoxin-treated group is expected to show signs of DIC, including prolonged PT and aPTT, decreased fibrinogen, and elevated D-dimer levels.
-
Treatment with this compound is expected to ameliorate these coagulopathies in a dose-dependent manner.[2]
-
Histological analysis should reveal reduced fibrin thrombi in the microvasculature of organs from this compound-treated animals.
Troubleshooting
| Problem | Possible Cause | Solution |
| In Vitro Assays: | ||
| High background signal | Substrate instability or contamination | Prepare fresh substrate solution; check for microbial contamination in buffers. |
| No or low enzyme activity | Improper enzyme storage or handling | Store enzymes at the recommended temperature; avoid repeated freeze-thaw cycles. |
| Inconsistent results | Pipetting errors or temperature fluctuations | Calibrate pipettes regularly; ensure consistent incubation temperatures. |
| In Vivo Model: | ||
| High variability in DIC induction | Inconsistent LPS activity or animal health | Use a single lot of LPS; ensure animals are healthy and of similar age and weight. |
| This compound insolubility | Improper formulation | Ensure complete dissolution of this compound in the vehicle; consider using a solubilizing agent if necessary. |
| Difficulty with IV infusion | Improper catheter placement | Ensure proper surgical technique for catheter insertion. |
Conclusion
This compound is a versatile research tool for studying the roles of serine proteases in various diseases. The protocols provided in this document offer a starting point for investigating its inhibitory properties and therapeutic potential. Careful experimental design and execution are critical for obtaining reliable and reproducible results.
Disclaimer: These protocols are intended for research use only and should be performed by qualified personnel in a laboratory setting. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of this compound, a new synthetic protease inhibitor against experimental disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
ONO-3307 Application Notes and Protocols for In Vivo Experiments in Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the utilization of ONO-3307 in in vivo experimental models in rats. This compound is a synthetic protease inhibitor with demonstrated efficacy in models of disseminated intravascular coagulation (DIC) and thrombosis.[1][2] This document outlines recommended dosage regimens, detailed experimental protocols, and the underlying mechanism of action, including relevant signaling pathways. All quantitative data from cited studies are summarized in structured tables for ease of comparison, and key processes are visualized through diagrams generated using Graphviz (DOT language).
Mechanism of Action
This compound is a potent, broad-spectrum serine protease inhibitor. Its mechanism of action involves the competitive inhibition of several key enzymes involved in the coagulation and fibrinolytic pathways. By targeting these proteases, this compound effectively attenuates the amplification of the coagulation cascade, thereby preventing the formation of fibrin clots and the consumption of coagulation factors.
Key Target Proteases:
-
Thrombin
-
Trypsin
-
Plasma Kallikrein
-
Plasmin
-
Pancreatic Kallikrein
-
Chymotrypsin[1]
The inhibitory effects of this compound on these proteases lead to a reduction in fibrin deposition and an overall anticoagulant and antithrombotic effect.[1][2]
Signaling Pathway of this compound in the Coagulation Cascade
Caption: this compound inhibits key proteases in the coagulation cascade.
Dosage for In Vivo Experiments in Rats
The appropriate dosage of this compound for in vivo experiments in rats is dependent on the specific experimental model and the desired therapeutic effect. The following tables summarize the dosages reported in the literature for intravenous administration. To date, no studies detailing oral or intraperitoneal administration of this compound in rats have been identified.
Table 1: this compound Dosage in a Rat Model of Disseminated Intravascular Coagulation (DIC)
| Route of Administration | Dosage | Duration | Experimental Model | Reference |
| Intravenous (femoral vein) | 1 µg/kg/h (continuous infusion) | 4 hours | Endotoxin-induced DIC | [2] |
| Intravenous (femoral vein) | 10 µg/kg/h (continuous infusion) | 4 hours | Endotoxin-induced DIC | [2] |
| Intravenous (femoral vein) | 100 µg/kg/h (continuous infusion) | 4 hours | Endotoxin-induced DIC | [2] |
Table 2: this compound Dosage in a Rat Model of Thrombosis
| Route of Administration | Dosage | Duration | Experimental Model | Reference |
| Intravenous | 10 mg/kg/hr | Not specified | Experimental thrombosis | [1] |
Experimental Protocols
The following protocols are generalized based on the cited literature and standard practices for in vivo studies in rats. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with all institutional and governmental regulations regarding animal welfare.
Preparation of this compound for Injection
Materials:
-
This compound powder
-
Sterile vehicle (e.g., saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent such as DMSO and PEG300)
-
Sterile vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
Protocol:
-
Aseptically weigh the required amount of this compound powder.
-
In a sterile vial, dissolve the this compound in a small amount of a suitable solvent (e.g., DMSO) if necessary.
-
Gradually add the sterile vehicle (e.g., saline or PEG300/saline mixture) to the desired final concentration, vortexing between additions to ensure complete dissolution. A common vehicle for in vivo studies is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.
-
Once the compound is fully dissolved, sterile-filter the solution using a 0.22 µm filter into a new sterile vial.
-
Store the prepared solution appropriately (e.g., at 4°C or -20°C) based on its stability. Protect from light if the compound is light-sensitive.
Intravenous Administration Protocol (Continuous Infusion)
This protocol is based on the study of endotoxin-induced DIC in rats.[2]
Materials:
-
Wistar rats (or other appropriate strain)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine)
-
Infusion pump
-
Catheters
-
Prepared this compound solution
-
Endotoxin solution (if applicable to the model)
Protocol:
-
Anesthetize the rat according to an approved protocol.
-
Surgically place catheters in the femoral veins (one for this compound infusion and one for the inducing agent, if applicable).
-
Connect the catheter for this compound administration to an infusion pump loaded with the prepared drug solution.
-
Initiate the continuous infusion of this compound at the desired dose (e.g., 1, 10, or 100 µg/kg/h).
-
Simultaneously, if required by the experimental model, administer the inducing agent (e.g., endotoxin) through the contralateral femoral vein.
-
Monitor the animal's vital signs throughout the infusion period.
-
At the end of the experiment, collect blood and/or tissue samples for analysis as required.
-
Euthanize the animal using an approved method.
Experimental Workflow for In Vivo Rat Studies
Caption: General experimental workflow for in vivo this compound studies in rats.
Conclusion
This compound has shown significant efficacy as a protease inhibitor in rat models of coagulation disorders. The provided dosages and protocols serve as a starting point for researchers investigating the therapeutic potential of this compound. It is recommended that pilot studies be conducted to determine the optimal dosage and administration route for any new experimental model. Further research is warranted to explore the pharmacokinetic and pharmacodynamic properties of this compound to facilitate its translation into clinical applications.
References
- 1. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of this compound, a new synthetic protease inhibitor against experimental disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ONO-3307 Administration in Mouse Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-3307 is a synthetic, broad-spectrum protease inhibitor with potent inhibitory effects on several key enzymes involved in the coagulation cascade.[1] In vitro studies have demonstrated its ability to competitively inhibit thrombin, plasma kallikrein, and plasmin, among other proteases.[1] Preclinical research in rat models of disseminated intravascular coagulation (DIC) has shown that this compound can effectively inhibit fibrin deposition and shows promise as a therapeutic agent for thrombotic diseases.[1][2] These application notes provide a comprehensive overview of proposed methodologies for evaluating the antithrombotic efficacy of this compound in established mouse models of thrombosis.
The protocols detailed below are based on widely used and validated mouse models of thrombosis and the known mechanism of action of this compound. Researchers should note that specific dose-response studies are recommended to determine the optimal concentration of this compound in these models.
Mechanism of Action: Inhibition of the Coagulation Cascade
This compound exerts its antithrombotic effects by inhibiting multiple serine proteases that are critical to the coagulation cascade. By targeting key enzymes such as thrombin and plasma kallikrein, this compound can effectively attenuate the amplification of the coagulation process and subsequent fibrin clot formation. The diagram below illustrates the points of inhibition of this compound within the intrinsic, extrinsic, and common pathways of coagulation.
Experimental Protocols
Two common and well-characterized mouse models for studying thrombosis are the Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model and the Inferior Vena Cava (IVC) Stenosis Model. The following are detailed protocols for these models, with proposed administration of this compound.
Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model
This model is widely used to study arterial thrombosis in vivo. The topical application of ferric chloride to the carotid artery induces oxidative injury to the vessel wall, leading to the rapid formation of an occlusive thrombus.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical microscope
-
Micro-dissecting instruments
-
Doppler flow probe
-
3.5% (w/v) Ferric Chloride solution
-
Filter paper (1x2 mm)
-
This compound
-
Vehicle control (e.g., sterile saline)
Procedure:
-
Anesthetize the mouse and place it in a supine position on a surgical board.
-
Make a midline cervical incision to expose the right common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
-
Place a Doppler flow probe on the artery to measure baseline blood flow.
-
Administer this compound or vehicle control via the desired route (e.g., intravenous injection into the tail vein or intraperitoneal injection). Note: The timing of administration should be determined based on the pharmacokinetic profile of this compound. For an acute effect, administration 15-30 minutes prior to injury is suggested.
-
Saturate a small piece of filter paper with 3.5% ferric chloride solution and apply it to the adventitial surface of the carotid artery for 3 minutes.
-
Remove the filter paper and monitor blood flow continuously with the Doppler probe until occlusion occurs (defined as zero blood flow for at least 1 minute) or for a predetermined observation period (e.g., 60 minutes).
-
At the end of the experiment, euthanize the mouse and the thrombosed arterial segment can be excised for further analysis (e.g., histology, thrombus weight).
Inferior Vena Cava (IVC) Stenosis Model of Deep Vein Thrombosis
This model mimics venous thrombosis resulting from stasis and is highly relevant to clinical deep vein thrombosis (DVT). A partial ligation of the inferior vena cava reduces blood flow, leading to the formation of a thrombus.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic
-
Surgical microscope
-
Micro-dissecting instruments
-
Suture material (e.g., 7-0 silk)
-
A spacer (e.g., a 30-gauge needle)
-
This compound
-
Vehicle control
Procedure:
-
Anesthetize the mouse and perform a midline laparotomy to expose the abdominal cavity.
-
Gently retract the intestines to visualize the inferior vena cava.
-
Carefully dissect the IVC just below the renal veins.
-
Administer this compound or vehicle control.
-
Pass a suture around the IVC.
-
Place a 30-gauge needle alongside the IVC, and tie the suture snugly around both the IVC and the needle.
-
Carefully remove the needle to create a stenosis.
-
Close the abdominal incision in layers.
-
House the mice for a predetermined period (e.g., 24 or 48 hours) to allow for thrombus formation.
-
At the designated time point, re-anesthetize the mouse, re-open the abdomen, and excise the IVC segment containing the thrombus.
-
The thrombus can then be carefully removed and weighed.
Proposed Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating this compound in a mouse model of thrombosis.
References
- 1. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protective effects of this compound, a new synthetic protease inhibitor against experimental disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of ONO-3307 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
ONO-3307 is a synthetic protease inhibitor with broad-spectrum activity against various proteases, including trypsin, thrombin, plasma kallikrein, and plasmin.[1] While its primary therapeutic indications have been explored in conditions like pancreatitis and disseminated intravascular coagulation, its role as a broad-spectrum protease inhibitor suggests potential applications in oncology.[2] Proteases are critically involved in multiple aspects of cancer progression, including cell proliferation, apoptosis, and metastasis. Therefore, inhibiting their activity with compounds like this compound could offer a novel therapeutic strategy.
These application notes provide detailed protocols for utilizing flow cytometry to investigate the effects of this compound on cancer cells. The described assays will enable researchers to assess key cellular processes such as apoptosis and cell cycle progression, as well as changes in cell surface marker expression, providing valuable insights into the compound's mechanism of action.
Hypothesized Signaling Pathway Affected by this compound
Broad-spectrum protease inhibitors can interfere with signaling pathways that are crucial for cancer cell survival and proliferation. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in promoting cell growth and inhibiting apoptosis. Proteases can influence this pathway at multiple levels. By inhibiting relevant proteases, this compound may lead to the downregulation of this survival pathway, thereby promoting apoptosis in cancer cells.
Caption: Hypothesized this compound mechanism of action.
Experimental Protocols
Analysis of Apoptosis Induction by this compound
This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in cancer cells treated with this compound. Early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity, allowing PI to enter and stain the cellular DNA.
Experimental Workflow for Apoptosis Assay
Caption: Workflow for this compound apoptosis analysis.
Protocol:
-
Cell Culture and Treatment:
-
Seed the cancer cell line of interest in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS and detach them using a gentle cell dissociation reagent (e.g., TrypLE™ Express).
-
Combine the detached cells with the collected culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (100 µg/mL) to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Data Presentation:
| This compound Conc. (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 85.6 ± 3.5 | 8.9 ± 1.2 | 5.5 ± 0.9 |
| 25 | 65.4 ± 4.2 | 20.1 ± 2.5 | 14.5 ± 1.8 |
| 50 | 40.1 ± 5.1 | 35.8 ± 3.1 | 24.1 ± 2.6 |
| 100 | 15.7 ± 3.8 | 45.3 ± 4.0 | 39.0 ± 3.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Cell Cycle Analysis Following this compound Treatment
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.[3] Protease inhibitors can induce cell cycle arrest at various checkpoints.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for this compound cell cycle analysis.
Protocol:
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as described in the apoptosis protocol.
-
-
Cell Harvesting and Fixation:
-
Harvest cells and wash once with PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution (50 µg/mL PI, 100 U/mL RNase A in PBS).
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer using a linear scale for the PI signal.
-
Use software with a cell cycle analysis model (e.g., Watson, Dean-Jett-Fox) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase.
-
Collect data for at least 20,000 events per sample.
-
Data Presentation:
| This compound Conc. (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Vehicle) | 55.3 ± 2.8 | 30.1 ± 1.9 | 14.6 ± 1.1 |
| 10 | 65.8 ± 3.1 | 22.5 ± 2.0 | 11.7 ± 1.5 |
| 25 | 75.2 ± 3.9 | 15.3 ± 1.7 | 9.5 ± 1.3 |
| 50 | 80.1 ± 4.5 | 10.2 ± 1.4 | 9.7 ± 1.2 |
| 100 | 82.5 ± 4.8 | 8.1 ± 1.1 | 9.4 ± 1.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Analysis of Cell Surface Marker Expression
This protocol allows for the investigation of changes in the expression of specific cell surface markers on cancer cells following this compound treatment. Protease inhibitors can alter the cellular proteome, including the expression of surface proteins involved in cell adhesion, signaling, and immune recognition.
Experimental Workflow for Cell Surface Marker Analysis
Caption: Workflow for cell surface marker analysis.
Protocol:
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as previously described.
-
-
Cell Harvesting and Staining:
-
Harvest cells and wash with FACS buffer (PBS with 1% BSA and 0.1% sodium azide).
-
Resuspend cells in FACS buffer to a concentration of 1 x 10^7 cells/mL.
-
(Optional but recommended) Block Fc receptors by incubating with an Fc blocking reagent for 10-15 minutes.[4]
-
Add the appropriate dilution of a fluorochrome-conjugated primary antibody against the cell surface marker of interest.
-
Incubate in the dark for 30 minutes on ice.
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
-
Flow Cytometry Analysis:
-
Resuspend the final cell pellet in 300-500 µL of FACS buffer.
-
Analyze on a flow cytometer.
-
Use an isotype control antibody to determine background staining.
-
Quantify the expression level by measuring the Median Fluorescence Intensity (MFI).
-
Data Presentation:
| This compound Conc. (µM) | MFI of Marker X (e.g., CD44) | % Positive Cells for Marker Y (e.g., PD-L1) |
| 0 (Vehicle) | 15,240 ± 850 | 5.2 ± 1.1 |
| 10 | 12,870 ± 760 | 8.9 ± 1.5 |
| 25 | 9,560 ± 630 | 15.4 ± 2.3 |
| 50 | 6,320 ± 510 | 25.8 ± 3.1 |
| 100 | 4,150 ± 420 | 38.6 ± 4.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
The provided protocols offer a robust framework for investigating the cellular effects of this compound using flow cytometry. By systematically analyzing apoptosis, cell cycle distribution, and cell surface marker expression, researchers can gain a comprehensive understanding of the anti-cancer potential of this broad-spectrum protease inhibitor. The quantitative data generated from these assays will be instrumental in elucidating the compound's mechanism of action and guiding further drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protective effects of this compound, a new synthetic protease inhibitor against experimental disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wp.uthscsa.edu [wp.uthscsa.edu]
- 4. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Immunohistochemical Staining of ONO-3307 Targets
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical (IHC) detection of the primary targets of ONO-3307, a potent protease inhibitor. This compound has been shown to competitively inhibit several key serine proteases involved in various physiological and pathological processes, including coagulation, inflammation, and tissue remodeling.[1] The following protocols are intended to guide researchers in the localization and semi-quantitative analysis of these proteases in tissue samples, which can be a valuable tool in preclinical and clinical studies involving this compound or other protease inhibitors.
This compound Target Inhibition Data
This compound exhibits a broad spectrum of inhibitory activity against several serine proteases. The inhibitory constants (Ki) presented below were determined in vitro and demonstrate the high affinity of this compound for its targets.[1]
| Target Protease | Inhibitory Constant (Ki) (μM) |
| Trypsin | 0.048 |
| Thrombin | 0.18 |
| Plasma Kallikrein | 0.29 |
| Plasmin | 0.31 |
| Pancreatic Kallikrein | 3.6 |
| Chymotrypsin | 47 |
Signaling Pathway of this compound Targets
The serine proteases targeted by this compound are central to several critical signaling cascades. For instance, thrombin is a key enzyme in the coagulation cascade, leading to the formation of fibrin clots. It also signals through Protease-Activated Receptors (PARs) to influence cellular responses.[2] Plasma kallikrein is a key component of the kinin-kallikrein system, which is involved in inflammation, blood pressure regulation, and coagulation. Trypsin and plasmin are involved in digestion and fibrinolysis, respectively, but also contribute to inflammatory and tissue remodeling processes.
Caption: this compound inhibits key proteases in major physiological pathways.
Experimental Workflow for Immunohistochemistry
The following diagram outlines the general workflow for immunohistochemical staining of this compound target proteases in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Caption: Standard workflow for immunohistochemical staining of FFPE tissues.
Detailed Immunohistochemistry Protocol
This protocol provides a general framework for the detection of trypsin, thrombin, plasma kallikrein, and plasmin in FFPE tissue sections. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be required for specific antibodies and tissue types.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized or distilled water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)
-
Proteolytic enzyme for antigen retrieval (e.g., Trypsin, Proteinase K), if required
-
Phosphate-Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS/TBS)
-
Primary antibodies (specific for trypsin, thrombin, plasma kallikrein, or plasmin)
-
Biotinylated secondary antibody (corresponding to the host species of the primary antibody)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
3,3'-Diaminobenzidine (DAB) substrate-chromogen solution
-
Hematoxylin counterstain
-
Mounting medium
-
Humidified chamber
-
Coplin jars or staining dishes
-
Microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in a 60°C oven for 30 minutes.
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Rehydrate sections by sequential immersion in 100%, 95%, 80%, and 70% ethanol for 3 minutes each.
-
Rinse with distilled water for 5 minutes.
-
-
Antigen Retrieval:
-
Heat-Induced Epitope Retrieval (HIER): Immerse slides in pre-heated antigen retrieval buffer (e.g., Sodium Citrate, pH 6.0) and heat in a microwave, pressure cooker, or water bath at 95-100°C for 10-20 minutes. Allow slides to cool in the buffer for 20 minutes at room temperature.[3][4]
-
Proteolytic-Induced Epitope Retrieval (PIER): For some antigens like thrombin, enzymatic digestion may be beneficial. Incubate sections with a pre-warmed solution of 0.05% trypsin in PBS at 37°C for 10-15 minutes.[5] Rinse thoroughly with PBS.
-
-
Blocking:
-
Rinse slides in PBS or TBS.
-
Incubate sections with a blocking solution (e.g., 5% normal serum of the secondary antibody host species in PBS/TBS) for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.[4]
-
-
Primary Antibody Incubation:
-
Drain the blocking solution without rinsing.
-
Incubate sections with the primary antibody diluted in antibody diluent (e.g., PBS/TBS with 1% BSA) overnight at 4°C in a humidified chamber. The optimal antibody concentration should be determined by titration.
-
-
Secondary Antibody and Detection:
-
Wash slides three times in PBS or TBS for 5 minutes each.
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash slides three times in PBS or TBS for 5 minutes each.
-
Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Wash slides three times in PBS or TBS for 5 minutes each.
-
Incubate with DAB substrate-chromogen solution until the desired brown color intensity develops (typically 2-10 minutes). Monitor under a microscope.
-
Rinse slides with distilled water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 1-2 minutes to stain cell nuclei.
-
Rinse with running tap water.
-
"Blue" the sections in a suitable buffer or tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (70%, 80%, 95%, 100%) for 3 minutes each.
-
Clear in two changes of xylene for 5 minutes each.
-
Apply a coverslip using a permanent mounting medium.
-
Interpretation of Results:
The presence of a brown precipitate indicates the localization of the target protease. The intensity and distribution of the staining can be semi-quantitatively assessed to compare expression levels between different tissues or treatment groups. It is crucial to include appropriate negative controls (e.g., omitting the primary antibody, using an isotype control antibody) to ensure the specificity of the staining.
References
- 1. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 4. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - US [thermofisher.com]
- 5. An Immunohistochemical Analysis of Tissue Thrombin Expression in the Human Atria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
ONO-3307 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, stability, and handling of ONO-3307.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a synthetic protease inhibitor. It competitively inhibits a range of proteases involved in the coagulation cascade. Its targets include trypsin, thrombin, plasma kallikrein, plasmin, pancreatic kallikrein, and chymotrypsin.[1] It has been studied for its protective effects in conditions like disseminated intravascular coagulation (DIC) and acute pancreatitis.[2][3]
Q2: What is the recommended storage condition for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C, where it is stable for up to three years. Once dissolved in a solvent, the solution should be stored at -80°C and is stable for up to one year.[4]
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to dissolve this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO) to prepare a stock solution. For in vivo studies, a suggested method involves initially dissolving the compound in DMSO, followed by dilution with PEG300, Tween 80, and a saline buffer like PBS.[4]
Q4: What are the different forms of this compound available?
A4: this compound is available as a mesylate salt (this compound mesylate) and as a free base (Ono 3307 Free base).[2][4] It is important to be aware of which form is being used as their molecular weights and potentially solubility characteristics may differ.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation in aqueous solution | This compound has limited solubility in aqueous buffers. | Prepare a high-concentration stock solution in DMSO. For aqueous working solutions, dilute the DMSO stock into the aqueous buffer with vigorous vortexing. Avoid high final concentrations in aqueous media. |
| Inconsistent experimental results | Degradation of the compound due to improper storage. | Ensure the solid compound is stored at -20°C and solutions are stored at -80°C.[4] Avoid repeated freeze-thaw cycles. Aliquot stock solutions into single-use volumes. |
| Difficulty dissolving the compound | The compound may not be readily soluble in the chosen solvent at the desired concentration. | Use DMSO as the primary solvent for preparing stock solutions. Gentle warming and vortexing can aid dissolution. |
Data Summary
Storage and Stability
| Form | Storage Condition | Stability |
| Solid (Powder) | -20°C | Up to 3 years[4] |
| In Solvent | -80°C | Up to 1 year[4] |
Inhibition Constants (Ki) of this compound
| Target Protease | Ki Value (µM) |
| Trypsin | 0.048[1] |
| Thrombin | 0.18[1] |
| Plasma Kallikrein | 0.29[1] |
| Plasmin | 0.31[1] |
| Pancreatic Kallikrein | 3.6[1] |
| Chymotrypsin | 47[1] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the required amount of this compound (mesylate, MW: 430.46 g/mol ; free base, MW: 334.35 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials and store at -80°C.
Visualizations
References
- 1. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Protective effects of this compound, a new synthetic protease inhibitor against experimental disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound mesylate | Protease | TargetMol [targetmol.com]
Technical Support Center: Optimizing ONO-3307 Dosage in Mice
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of ONO-3307 dosage in murine experimental models. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic protease inhibitor.[1][2] It exhibits a broad range of inhibitory effects on various proteases, including trypsin, thrombin, plasma kallikrein, and plasmin.[3] By inhibiting these proteases, this compound can exert protective effects in conditions such as liver injury and disseminated intravascular coagulation (DIC).[1][4]
Q2: Is there an established optimal dosage for this compound in mice?
Currently, there is no publicly available, peer-reviewed study that establishes a definitive optimal dosage for this compound specifically in mice. The available in vivo data is from studies conducted in rats. Therefore, dosage for mice must be extrapolated from rat studies, and it is crucial to conduct pilot dose-finding studies to determine the optimal and safe dose for your specific mouse model and experimental endpoint.
Q3: What are the reported dosages of this compound in rats?
Two key studies in rats provide a starting point for dose extrapolation. In a model of experimental thrombosis, a continuous intravenous infusion of 10 mg/kg/hour of this compound was shown to be effective.[3] In a separate study on endotoxin-induced disseminated intravascular coagulation (DIC), continuous intravenous infusions of 1, 10, and 100 µg/kg/hour were used.[4]
Troubleshooting Guides
Q4: How can I estimate a starting dose for this compound in mice based on the rat data?
A common method for extrapolating drug doses between species is allometric scaling, which is based on the body surface area. The conversion is not a simple mg/kg equivalent due to differences in metabolism and other physiological parameters.
To convert a rat dose to a mouse dose, you can use the following formula:
Mouse Dose (mg/kg) = Rat Dose (mg/kg) x (Km Rat / Km Mouse)
The Km factor is calculated as Body Weight (kg) / Body Surface Area (m²). Standard Km values are:
-
Rat: 6
-
Mouse: 3
Therefore, to convert a rat dose to a mouse dose, you would multiply the rat dose by a factor of 2 (6/3).
Disclaimer: This calculation provides an estimated starting point. The optimal dose can vary significantly based on the mouse strain, age, sex, and the specific disease model. It is imperative to perform a dose-escalation study to determine the efficacious and non-toxic dose range.
Q5: What should I do if I observe signs of toxicity in my mice?
If you observe any adverse effects such as weight loss, lethargy, ruffled fur, or other signs of distress, it is crucial to take the following steps:
-
Immediately reduce the dose or discontinue treatment.
-
Monitor the animals closely. Provide supportive care as needed (e.g., supplemental heat, hydration).
-
Consult with your institution's veterinarian and animal care committee.
-
Perform a thorough necropsy and histopathological analysis on any animals that are euthanized or die to determine the cause of toxicity.
It is highly recommended to conduct a preliminary toxicity study with a small cohort of animals before proceeding with large-scale efficacy experiments.
Data Presentation
Table 1: this compound Dosage in Rats (for Extrapolation)
| Indication | Species | Route of Administration | Dosage | Efficacy Endpoint | Reference |
| Experimental Thrombosis | Rat | Continuous Intravenous Infusion | 10 mg/kg/hour | Inhibition of fibrin deposition | [3] |
| Disseminated Intravascular Coagulation (DIC) | Rat | Continuous Intravenous Infusion | 1, 10, and 100 µg/kg/hour | Improvement in coagulation parameters | [4] |
Table 2: Interspecies Dose Conversion Factors (Based on Body Surface Area)
| From | To | Multiplication Factor |
| Rat | Mouse | 2 |
| Mouse | Rat | 0.5 |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound (Based on Rat Studies)
This protocol is adapted from the methodologies used in rat studies and should be optimized for your specific experimental setup in mice.
1. Reagent Preparation:
-
Dissolve this compound mesylate in a sterile, appropriate vehicle (e.g., saline or a buffered solution). The solubility and stability in the chosen vehicle should be confirmed. One commercial supplier suggests a formulation of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS/ddH₂O for in vivo experiments.
2. Animal Model:
-
Use an appropriate mouse model for your research question (e.g., a model of thrombosis or sepsis-induced DIC).
-
Ensure all animal procedures are approved by your Institutional Animal Care and Use Committee (IACUC).
3. Administration:
-
For continuous intravenous infusion, a catheter should be surgically implanted into a suitable vein (e.g., jugular or femoral vein) under anesthesia.
-
The catheter is then connected to a syringe pump for controlled, continuous delivery of the this compound solution.
-
The infusion rate should be carefully calculated to deliver the desired dose in mg/kg/hour or µg/kg/hour.
Protocol 2: Pilot Dose-Finding Study in Mice
1. Objective:
-
To determine the maximum tolerated dose (MTD) and a preliminary effective dose range of this compound in your mouse model.
2. Study Design:
-
Use a small number of mice per group (e.g., n=3-5).
-
Start with a low dose, extrapolated from the lowest effective dose in rats (e.g., equivalent to 1 µg/kg/hour).
-
Include several dose groups with escalating concentrations of this compound. A vehicle control group is essential.
-
Administer this compound for the intended duration of your main study.
3. Monitoring and Endpoints:
-
Monitor the mice daily for clinical signs of toxicity (as mentioned in Q5).
-
Record body weight daily.
-
At the end of the study, collect blood for hematology and clinical chemistry analysis to assess organ function.
-
Collect tissues for histopathological examination.
-
Measure relevant efficacy biomarkers if applicable to your model.
Mandatory Visualizations
Caption: this compound inhibits proteases, blocking downstream cellular responses.
Caption: Workflow for optimizing this compound dosage in mice.
Caption: Troubleshooting guide for this compound experiments in mice.
References
- 1. This compound mesylate | Protease | TargetMol [targetmol.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of this compound, a new synthetic protease inhibitor against experimental disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting ONO-3307 in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using ONO-3307 in cell-based assays.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or No Inhibitory Effect | Compound Degradation: this compound may be unstable in your specific cell culture medium or experimental conditions. | Prepare fresh stock solutions of this compound for each experiment. Minimize the time the compound is in aqueous solutions before being added to the cells. Consider performing a time-course experiment to assess the stability of this compound under your assay conditions. |
| Incorrect Concentration: The concentration of this compound used may be too low to inhibit the target protease effectively in a cell-based environment. | Refer to the provided Ki values to determine an appropriate starting concentration. It is recommended to perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line and assay. | |
| Cell Line Insensitivity: The target protease may not be expressed or may be expressed at very low levels in your chosen cell line. | Confirm the expression of the target protease (e.g., trypsin, thrombin, kallikreins) in your cell line using methods like Western blot or qPCR. If the target is not present, select a different cell line. | |
| High Background Signal or Off-Target Effects | Broad Spectrum Inhibition: this compound is a broad-spectrum protease inhibitor and may be affecting other proteases in the cell, leading to unexpected results.[1][2][3] | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider using a more specific inhibitor for your target protease if available to confirm that the observed phenotype is due to the inhibition of the intended target. |
| Compound Precipitation: this compound may precipitate in the cell culture medium, especially at higher concentrations. | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, try dissolving the compound in a different solvent or lowering the final concentration. | |
| Cell Viability Issues | Cytotoxicity: At higher concentrations or with prolonged exposure, this compound may exhibit cytotoxic effects unrelated to its protease inhibitory activity. | Perform a standard cell viability assay (e.g., MTT or CellTiter-Glo®) to assess the cytotoxicity of this compound on your cell line. If cytotoxicity is observed, use a lower concentration or reduce the incubation time. |
| Inhibition of Essential Proteases: Inhibition of proteases essential for cell survival could lead to decreased viability. | This is an inherent risk with broad-spectrum inhibitors. If this is suspected, try to rescue the phenotype by adding back the product of the inhibited protease, if known and feasible. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a competitive protease inhibitor.[1] It binds to the active site of various proteases, preventing them from cleaving their natural substrates.
Q2: What are the known targets of this compound?
A2: this compound has been shown to inhibit a range of proteases, including trypsin, thrombin, plasma kallikrein, plasmin, pancreatic kallikrein, and chymotrypsin.[1][2]
Q3: What is the recommended starting concentration for this compound in a cell-based assay?
A3: A good starting point is to use a concentration that is 10-100 times the Ki value for your target protease. However, the optimal concentration will depend on the specific cell line, assay conditions, and the biological question being addressed. A dose-response experiment is always recommended.
Q4: How should I prepare and store this compound?
A4: this compound should be dissolved in a suitable solvent, such as DMSO, to create a concentrated stock solution. Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, dilute the stock solution to the final working concentration in your cell culture medium immediately before use.
Q5: Can this compound be used in assays with leukocytes?
A5: Yes, this compound has been shown to inhibit elastase release from stimulated leukocytes in vitro, suggesting it can be active in this cell type.[1] However, as with any cell line, it is important to validate its efficacy and assess for any potential cytotoxicity in your specific leukocyte cell model.
Quantitative Data
The following table summarizes the inhibitory constants (Ki) of this compound for various proteases.
| Protease | Ki Value (µM) |
| Trypsin | 0.048[1][2] |
| Thrombin | 0.18[1][2] |
| Plasma Kallikrein | 0.29[1][2] |
| Plasmin | 0.31[1][2] |
| Pancreatic Kallikrein | 3.6[1][2] |
| Chymotrypsin | 47[1][2] |
Experimental Protocols
General Protocol for a Cell Viability (MTT) Assay to Assess this compound Cytotoxicity
This protocol provides a general framework for assessing the effect of this compound on cell viability using a common colorimetric assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO as the treated wells) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, add 100 µL of solubilization solution to each well.
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Visualizations
Caption: this compound competitively inhibits various serine proteases.
Caption: General workflow for a cell-based assay with this compound.
References
ONO-3307 dose-response curve optimization
ONO-3307 Technical Support Center
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for optimizing the dose-response curve of this compound, a selective inhibitor of Kinase-X.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell-based assay?
A1: For initial experiments, we recommend a broad concentration range from 1 nM to 100 µM. This wide range will help in capturing the full dose-response curve, including the baseline, the IC50, and the maximal effect. Subsequent experiments can then focus on a narrower range around the IC50 value identified in the initial screen.
Q2: I am observing high variability between my replicate wells. What could be the cause?
A2: High variability can stem from several factors:
-
Uneven Cell Seeding: Ensure a single-cell suspension and proper mixing before and during cell plating.
-
Inconsistent Compound Dilution: Use calibrated pipettes and perform serial dilutions carefully. Prepare a fresh dilution series for each experiment.
-
Edge Effects: Evaporation in the outer wells of a microplate can concentrate the compound and affect cell growth. Avoid using the outermost wells or fill them with sterile PBS to maintain humidity.
-
Cell Line Instability: Ensure you are using a stable cell line with a consistent passage number.
Q3: My dose-response curve is not sigmoidal and appears very flat. What does this indicate?
A3: A flat dose-response curve may suggest several possibilities:
-
The selected cell line may not be sensitive to the inhibitory effects of this compound. This could be due to the absence or low expression of Kinase-X.
-
The incubation time might be too short to observe a significant effect on cell viability or proliferation.
-
The compound may have degraded. Ensure proper storage and handling of this compound.
Q4: At high concentrations, I am seeing a sharp drop in cell viability that seems inconsistent with a specific inhibitory effect. Why is this happening?
A4: This could be indicative of off-target toxicity or poor compound solubility at high concentrations. This compound is highly selective for Kinase-X at lower concentrations, but at concentrations significantly above the IC90, it may inhibit other kinases or induce a general cytotoxic response. If you observe precipitation of the compound in the media at high concentrations, this can also lead to non-specific cell death.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Solubility | This compound precipitates in the cell culture media at high concentrations. | Prepare the stock solution in 100% DMSO. When diluting into aqueous media, ensure the final DMSO concentration does not exceed 0.5% to maintain solubility and minimize solvent toxicity. |
| Inconsistent IC50 Values | Variation in experimental conditions such as cell density, incubation time, or serum concentration in the media. | Standardize your experimental protocol. Use the same cell seeding density, incubation duration, and media formulation for all experiments to ensure reproducibility. |
| No Biological Effect Observed | The chosen cell line may lack the target (Kinase-X) or the downstream signaling pathway. | Confirm the expression of Kinase-X in your cell line using techniques like Western Blot or qPCR. Select a cell line known to be dependent on the Kinase-X signaling pathway. |
| High Background Signal | The assay reagent is reacting with the compound or the media components. | Run control wells containing the compound and media without cells to determine the background signal. Subtract this background from your experimental values. |
Quantitative Data Summary
The following tables summarize typical results from dose-response experiments with this compound in two different cancer cell lines.
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Kinase-X Expression | IC50 (nM) | Assay Duration |
| Cell Line A | High | 50 | 72 hours |
| Cell Line B | Low | >10,000 | 72 hours |
Table 2: Effect of Incubation Time on this compound IC50 in Cell Line A
| Incubation Time (hours) | IC50 (nM) |
| 24 | 250 |
| 48 | 100 |
| 72 | 50 |
Experimental Protocols
Protocol: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to attach.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
Add the diluted compound to the corresponding wells. Include a vehicle control (DMSO only) and a no-cell control (media only).
-
-
Incubation:
-
Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for your chosen cell viability reagent (e.g., add MTT reagent and incubate, then solubilize formazan crystals and read absorbance).
-
Read the plate using a microplate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background absorbance (no-cell control) from all other readings.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the normalized viability against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
-
Visualizations
Technical Support Center: Mitigating ONO-3307 Toxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ONO-3307 in animal studies. The information is designed to help anticipate and mitigate potential toxicities, ensuring the integrity of experimental outcomes and the welfare of research animals.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic serine protease inhibitor. Its mechanism of action involves the competitive inhibition of a wide range of proteases, including trypsin, thrombin, plasma kallikrein, and plasmin. This inhibitory activity is the basis for its therapeutic potential in conditions like disseminated intravascular coagulation (DIC) and pancreatitis.
Q2: What are the potential toxicities associated with this compound and related serine protease inhibitors in animal studies?
While specific public data on this compound-induced toxicity is limited, studies on structurally and functionally similar synthetic protease inhibitors, such as nafamostat mesilate and camostat mesilate, provide insights into potential adverse effects. These may include:
-
Hypotension: A decrease in mean arterial pressure has been observed with high doses of nafamostat mesilate in beagles.
-
Electrolyte Imbalances: High-dose nafamostat mesilate has been associated with hyponatremia, hypochloremia, and hyperkalemia in animal models.
-
Gastrointestinal (GI) Toxicity: High doses of camostat mesilate have been shown to cause decreased body weight, vomiting, and gastrointestinal injury in dogs.
Q3: At what doses have the therapeutic effects of this compound been observed in animal models?
In a rat model of endotoxin-induced DIC, continuous intravenous infusion of this compound at doses of 10 and 100 micrograms/kg/h demonstrated protective effects, including the inhibition of fibrin thrombi formation in the kidneys. In another study on experimental thrombosis in rats, a dose of 10 mg/kg/hr completely inhibited the deposition of fibrin in the kidney and lung.
II. Troubleshooting Guides
This section provides guidance on identifying, monitoring, and mitigating potential toxicities during in vivo experiments with this compound.
Troubleshooting Guide 1: Hypotension
Potential Issue: A significant drop in blood pressure observed after this compound administration.
Monitoring Protocol:
-
Continuous Blood Pressure Monitoring: For larger animal models (e.g., dogs, non-human primates), continuous monitoring via an arterial catheter is the gold standard.
-
Intermittent Blood Pressure Monitoring: For smaller animal models (e.g., rodents), non-invasive tail-cuff systems can be used for intermittent measurements. Baseline readings should be established before this compound administration, with subsequent readings taken at regular intervals post-administration (e.g., every 15-30 minutes for the first 2 hours, then hourly).
Mitigation Strategies:
-
Dose Adjustment: If hypotension is observed, consider reducing the dose of this compound in subsequent experiments.
-
Fluid Therapy: Intravenous administration of isotonic crystalloid fluids (e.g., 0.9% saline or Lactated Ringer's solution) at a rate of 5-10 ml/kg/h can help restore intravascular volume and blood pressure. In cases of severe hypotension, a fluid bolus of 10-20 ml/kg may be administered over 10-15 minutes.
-
Vasopressor Support: In cases of persistent hypotension unresponsive to fluid therapy, the use of vasopressors may be considered under veterinary guidance. Dopamine (2-10 mcg/kg/min IV) can be effective in increasing blood pressure and cardiac output.
Experimental Protocol for Monitoring and Mitigating Hypotension:
-
Establish baseline blood pressure readings for each animal before this compound administration.
-
Administer this compound at the desired dose and route.
-
Monitor blood pressure continuously or at frequent intervals as described above.
-
If a sustained decrease in mean arterial pressure of >20% from baseline is observed, initiate intravenous fluid therapy.
-
If hypotension persists despite fluid administration, consult with a veterinarian regarding the potential use of vasopressors.
-
Record all blood pressure measurements, fluid administration volumes and rates, and any other interventions.
Troubleshooting Guide 2: Electrolyte Imbalances
Potential Issue: Alterations in serum electrolyte levels, particularly sodium, potassium, and chloride, following this compound administration.
Monitoring Protocol:
-
Baseline and Serial Blood Sampling: Collect blood samples for baseline electrolyte analysis prior to this compound administration. Subsequent samples should be collected at predetermined time points post-administration (e.g., 2, 6, and 24 hours) to monitor for changes.
-
Electrolyte Panel Analysis: Analyze serum or plasma samples for sodium, potassium, chloride, and bicarbonate concentrations using a validated biochemical analyzer.
Mitigation Strategies:
-
Dose-Response Assessment: If electrolyte imbalances are detected, conduct a dose-response study to identify a dose of this compound that minimizes these effects.
-
Fluid and Electrolyte Supplementation: Based on the specific electrolyte imbalance, tailored intravenous fluid therapy may be required.
-
Hyponatremia/Hypochloremia: Administer isotonic saline (0.9% NaCl).
-
Hyperkalemia: Discontinue any potassium-containing fluids. In severe cases, administration of dextrose and insulin may be necessary to promote intracellular shifting of potassium. All such interventions should be performed under veterinary supervision.
-
-
Dietary Management: Ensure animals have free access to standard chow and water, which can help in maintaining electrolyte homeostasis.
Experimental Protocol for Monitoring and Mitigating Electrolyte Imbalances:
-
Collect a baseline blood sample from each animal for electrolyte analysis.
-
Administer this compound.
-
Collect blood samples at scheduled intervals post-administration.
-
Analyze samples promptly for electrolyte concentrations.
-
If significant deviations from baseline or normal reference ranges are observed, consult with a veterinarian to devise an appropriate fluid and electrolyte therapy plan.
-
Document all electrolyte measurements and corrective actions taken.
Troubleshooting Guide 3: Gastrointestinal (GI) Toxicity
Potential Issue: Onset of vomiting, diarrhea, decreased food intake, or weight loss following this compound administration.
Monitoring Protocol:
-
Daily Clinical Observations: Monitor animals daily for signs of GI distress, including the frequency and consistency of feces and the presence of vomiting.
-
Body Weight and Food Consumption: Measure and record the body weight and food consumption of each animal daily. A significant decrease in either parameter can be an early indicator of GI toxicity.
-
Gross Pathology and Histopathology: At the end of the study, perform a thorough gross examination of the gastrointestinal tract. Collect tissue samples for histopathological analysis to identify any mucosal injury.
Mitigation Strategies:
-
Dose Optimization: Determine the No-Observed-Adverse-Effect-Level (NOAEL) for GI toxicity to guide dose selection in future studies.
-
Dietary Support: Provide highly palatable and easily digestible food to encourage intake. In cases of significant anorexia, nutritional support via gavage or parenteral routes may be necessary under veterinary guidance.
-
Anti-emetic and Anti-diarrheal Agents: If vomiting or diarrhea is severe, the use of appropriate therapeutic agents may be considered in consultation with a veterinarian to ensure they do not interfere with the primary experimental endpoints.
Experimental Protocol for Monitoring and Mitigating GI Toxicity:
-
Record baseline body weight and average daily food intake for each animal before the start of the study.
-
Administer this compound.
-
Perform and record daily clinical observations, body weight, and food consumption.
-
If an animal shows signs of significant GI distress (e.g., >10% weight loss, persistent vomiting), provide supportive care as described above.
-
At necropsy, carefully examine the entire GI tract and collect tissues for histopathology.
III. Quantitative Data Summary
Table 1: Toxicity Profile of Related Synthetic Protease Inhibitors in Animal Studies
| Compound | Animal Model | Dose | Observed Toxicities | Reference |
| Nafamostat Mesilate | Beagle | 10 mg/kg/hr (IV, 24h) | Hypotension, Hyponatremia, Hypochloremia, Hyperkalemia | |
| Camostat Mesilate | Dog | 300 mg/kg (repeated dose) | Decreased body weight, Vomiting, GI injury, Death | |
| Camostat Mesilate | Dog | 100 mg/kg (repeated dose) | No-Observed-Adverse-Effect-Level (NOAEL) |
IV. Signaling Pathway and Experimental Workflow Diagrams
Technical Support Center: ONO-3307 Quality Control and Purity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONO-3307. The information is designed to address common issues encountered during experimental procedures related to its quality control and purity assessment.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for assessing the purity of this compound?
The primary methods for determining the purity of this compound, a small molecule protease inhibitor, include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] HPLC is used to separate this compound from any impurities, allowing for quantification of its purity. Mass spectrometry confirms the molecular weight of this compound and helps in the identification of impurities.[3][4] NMR spectroscopy is employed to elucidate the chemical structure and confirm the identity of the compound, as well as to detect any structural impurities.[5][6]
Q2: What is the expected molecular weight of this compound?
The molecular formula of this compound free base is C14H14N4O4S, which corresponds to a molecular weight of 334.35 g/mol .[7] When conducting mass spectrometry, the expected mass-to-charge ratio (m/z) will correspond to this molecular weight, often observed as [M+H]+ or other adducts depending on the ionization method used.
Q3: What are some common sources of impurities in a sample of this compound?
Impurities in a sample of this compound can originate from several sources, including:
-
Synthesis-related impurities: Residual starting materials, by-products, and intermediates from the chemical synthesis process.[1]
-
Degradation products: this compound may degrade over time due to factors such as temperature, light, or humidity, leading to the formation of degradation products.
-
Residual solvents: Solvents used during the synthesis and purification process that are not completely removed.[1]
-
Contaminants: Extraneous materials introduced during manufacturing, handling, or storage.[1][8]
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Issue 1: Variable or Drifting Peak Retention Times in HPLC Chromatogram
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase daily. Ensure accurate measurement and thorough mixing of solvents. For gradient elution, ensure the pumping system is delivering a consistent composition.[9] |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent temperature throughout the analysis.[9][10] |
| Column Equilibration Issues | Ensure the column is adequately equilibrated with the mobile phase before injecting the sample. A minimum of 10-20 column volumes is recommended.[9][10] |
| Changes in Flow Rate | Check the HPLC pump for any leaks or malfunctions. Verify the flow rate using a calibrated flow meter.[9][11] |
Issue 2: Broad or Tailing Peaks in HPLC Chromatogram
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or the concentration of the this compound sample.[9] |
| Poor Sample Solubility | Dissolve the this compound sample in the mobile phase whenever possible. If a different solvent is used, ensure it is weaker than the mobile phase. |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove contaminants. If peak shape does not improve, the column may need to be replaced.[10] |
| Extra-column Volume | Minimize the length and internal diameter of the tubing between the injector, column, and detector. |
Mass Spectrometry (MS) Analysis
Issue: Inconsistent or No Ionization of this compound
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Incorrect Ionization Source Settings | Optimize the ionization source parameters (e.g., capillary voltage, gas flow, temperature) for this compound. |
| Sample Matrix Effects | Dilute the sample to reduce matrix suppression. Consider using a different ionization technique (e.g., APCI instead of ESI). |
| Contaminated Ion Source | Clean the ion source according to the manufacturer's instructions. |
| Mobile Phase Incompatibility | Ensure the mobile phase additives (e.g., buffers, ion-pairing agents) are compatible with mass spectrometry. Volatile buffers like ammonium formate or ammonium acetate are preferred. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Poor Signal-to-Noise Ratio in NMR Spectrum
-
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Low Sample Concentration | Increase the concentration of the this compound sample in the NMR tube. |
| Insufficient Number of Scans | Increase the number of scans acquired to improve the signal-to-noise ratio. |
| Improper Shimming | Carefully shim the magnetic field to improve its homogeneity. |
| Presence of Paramagnetic Impurities | Purify the sample to remove any paramagnetic contaminants. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
-
Preparation of Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the this compound sample to be tested at the same concentration as the standard solution.
-
-
HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
| Gradient Program | 5% B to 95% B over 20 minutes |
-
Data Analysis:
-
Integrate the peak areas in the chromatograms.
-
Calculate the purity of the this compound sample by comparing the peak area of the main component to the total peak area of all components.
-
Protocol 2: Molecular Weight Confirmation of this compound by LC-MS
-
LC-MS System: An HPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same HPLC conditions as described in Protocol 1.
-
MS Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 350 °C |
| Mass Range | 100 - 1000 m/z |
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to this compound.
-
Confirm the presence of the [M+H]+ ion at m/z 335.35.
-
Protocol 3: Structural Confirmation of this compound by ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
NMR Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Acquire a standard proton (¹H) NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
-
Data Analysis:
-
Process the raw data (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks and determine the chemical shifts.
-
Compare the obtained spectrum with a reference spectrum of this compound or with predicted chemical shifts to confirm the structure.
-
Visualizations
Caption: HPLC Experimental Workflow for this compound Purity Assessment.
Caption: LC-MS Workflow for Molecular Weight Confirmation of this compound.
Caption: NMR Workflow for Structural Confirmation of this compound.
Caption: Hypothetical Signaling Pathway Inhibition by this compound.
References
- 1. innovationaljournals.com [innovationaljournals.com]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. pharmafocusamerica.com [pharmafocusamerica.com]
- 5. jchps.com [jchps.com]
- 6. hyphadiscovery.com [hyphadiscovery.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. pharmatimesofficial.com [pharmatimesofficial.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. gentechscientific.com [gentechscientific.com]
Technical Support Center: ONO-3307 Bioavailability Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ONO-3307. The focus is on addressing challenges related to its bioavailability, drawing from its characteristics as a protease inhibitor with likely poor aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a synthetic protease inhibitor. It demonstrates inhibitory activity against a range of serine proteases involved in coagulation and inflammation. Its known targets include trypsin, thrombin, plasma kallikrein, plasmin, pancreatic kallikrein, and chymotrypsin.[1][2] This broad-spectrum inhibition suggests its potential application in studies related to thrombosis, disseminated intravascular coagulation (DIC), and other protease-mediated diseases.[2][3]
Q2: I am observing poor solubility of this compound mesylate in aqueous buffers for my in vitro assays. What can I do?
A2: Poor aqueous solubility is a common challenge with small molecule inhibitors. For in vitro experiments, it is advisable to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it to the final concentration in your aqueous assay buffer. Ensure the final concentration of the organic solvent is low enough (typically <0.5%) to not affect the biological system.
Q3: My in vivo experiments are showing inconsistent results, possibly due to poor absorption after oral gavage. What formulation strategies can I explore?
A3: Inconsistent results following oral administration are often linked to poor bioavailability. For preclinical in vivo studies with compounds exhibiting low aqueous solubility, consider using a formulation vehicle designed to enhance solubilization and absorption. A common approach involves a multi-component solvent system. One supplier suggests a vehicle for similar research compounds consisting of DMSO, PEG300, Tween 80, and a final dilution in saline or phosphate-buffered saline (PBS). Such co-solvent and surfactant systems can help maintain the compound in solution in the gastrointestinal tract, thereby improving its absorption.
Q4: Are there any commercially available formulations of this compound for research?
A4: Currently, this compound is supplied as a research chemical, typically as a mesylate salt in powder form. There are no pre-formulated solutions for direct use. Researchers are required to prepare their own formulations for experimental use.
Q5: What are the known off-target effects of this compound?
A5: The available literature highlights this compound's activity against several serine proteases. While this indicates a broad spectrum of activity, specific off-target profiling against a wider range of kinases, proteases, and receptors is not extensively documented in publicly available resources. When interpreting experimental results, it is important to consider the potential for effects on multiple pathways due to its known targets.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Precipitation of this compound in aqueous buffer during in vitro experiments. | The aqueous solubility of this compound is exceeded. | Prepare a high-concentration stock solution in 100% DMSO. For the final assay, dilute the stock solution in the aqueous buffer, ensuring the final DMSO concentration remains below a level that affects your assay (e.g., <0.5%). Vortex thoroughly during dilution. |
| High variability in plasma concentrations after oral administration in animal models. | Poor and variable oral absorption due to low aqueous solubility and/or precipitation in the gastrointestinal tract. | Develop an optimized vehicle for oral delivery. Start with a co-solvent system such as DMSO/PEG300/Tween 80/Saline. Further optimization may involve particle size reduction techniques like micronization or creating a nanosuspension to improve the dissolution rate. |
| In vitro assay results are not reproducible. | Degradation of the compound in the stock solution or assay buffer. | Prepare fresh dilutions from a frozen stock solution for each experiment. Assess the stability of this compound in your specific assay buffer over the time course of the experiment. Store stock solutions at -20°C or -80°C as recommended by the supplier. |
| Observed toxicity in cell-based assays at higher concentrations. | The concentration of the organic solvent (e.g., DMSO) used for solubilization may be toxic to the cells. | Perform a vehicle control experiment to determine the maximum tolerable concentration of the solvent for your specific cell line. Ensure the final solvent concentration in your experiments is well below this toxic threshold. |
Physicochemical and Formulation Data
Table 1: Summary of Known this compound Properties
| Property | Value | Source |
| Compound Name | This compound (mesylate salt) | N/A |
| Molecular Formula | C₁₅H₁₈N₄O₇S₂ | Commercial Suppliers |
| Molecular Weight | 430.46 g/mol | Commercial Suppliers |
| Primary Targets | Trypsin, Thrombin, Plasma Kallikrein, Plasmin, Pancreatic Kallikrein, Chymotrypsin | MedChemExpress, PubMed |
Table 2: Example Formulation Strategies for Poorly Soluble Compounds
| Formulation Strategy | Components | Rationale |
| Co-solvent System | DMSO, PEG300, Tween 80, Saline/PBS | Increases solubility through a combination of a strong organic solvent, a water-miscible co-solvent, and a surfactant to prevent precipitation upon aqueous dilution. |
| Nanosuspension | This compound, Stabilizer (e.g., Poloxamer 188), Water | Reduces particle size to the nanometer range, significantly increasing the surface area for dissolution and improving the rate and extent of absorption. |
| Amorphous Solid Dispersion | This compound, Polymer carrier (e.g., PVP, HPMC) | Disperses the compound in a polymer matrix in an amorphous state, which has higher energy and greater solubility than the crystalline form. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent Formulation for In Vivo (Oral) Administration
This protocol is based on a common vehicle system for poorly soluble compounds in preclinical research.
-
Preparation of the Organic Stock Solution:
-
Weigh the required amount of this compound mesylate powder.
-
Dissolve the powder in 100% DMSO to create a concentrated stock solution (e.g., 40 mg/mL). Ensure complete dissolution by vortexing or brief sonication.
-
-
Preparation of the Dosing Vehicle:
-
In a sterile tube, combine the following in the specified ratio (for a final formulation of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline):
-
5 parts of the DMSO stock solution.
-
30 parts of PEG300. Mix well.
-
5 parts of Tween 80. Mix well.
-
60 parts of sterile saline or PBS. Add this final component slowly while vortexing to prevent precipitation.
-
-
-
Final Dosing Solution:
-
The final concentration of the drug in the dosing vehicle should be calculated based on the desired dose (in mg/kg) and the dosing volume for the animal model.
-
Visually inspect the final solution for any signs of precipitation. If the solution is not clear, gentle warming or sonication may be attempted.
-
Protocol 2: General Method for Assessing In Vitro Solubility
-
Preparation of Test Solutions:
-
Prepare saturated solutions of this compound in various solvents and buffers of interest (e.g., water, PBS pH 7.4, simulated gastric fluid, simulated intestinal fluid).
-
Add an excess amount of the compound to a known volume of each solvent in a sealed vial.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with an appropriate solvent for analysis.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted supernatant using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
The measured concentration represents the equilibrium solubility of the compound in that specific solvent.
-
Visualizations
Caption: Workflow for improving the in vivo bioavailability of a research compound.
Caption: Simplified coagulation cascade showing the inhibitory target of this compound.
References
- 1. Thrombin signaling in the brain: the role of protease-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Plasmin as a proinflammatory cell activator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
ONO-3307 Experimental Protocol & Troubleshooting Guide
This technical support center provides detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) for researchers utilizing ONO-3307, a synthetic protease inhibitor. The information is designed to assist researchers, scientists, and drug development professionals in refining their experimental designs and addressing common challenges.
I. Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against various serine proteases.
| Protease | Inhibition Constant (Ki) |
| Trypsin | 0.048 µM[1] |
| Thrombin | 0.18 µM[1] |
| Plasma Kallikrein | 0.29 µM[1] |
| Plasmin | 0.31 µM[1] |
| Pancreatic Kallikrein | 3.6 µM[1] |
| Chymotrypsin | 47 µM[1] |
II. Experimental Protocols
A. In Vitro Serine Protease Inhibition Assay
This protocol outlines a general procedure to determine the inhibitory potential of this compound against a specific serine protease using a chromogenic substrate.
Materials:
-
This compound
-
Target serine protease (e.g., Trypsin, Thrombin)
-
Chromogenic substrate specific to the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.05% Tween-20)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a series of dilutions in the assay buffer to achieve the desired final concentrations.
-
Enzyme and inhibitor pre-incubation: In a 96-well plate, add a fixed amount of the target serine protease to each well. Then, add the different concentrations of this compound to the respective wells. Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate addition: Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Kinetic measurement: Immediately place the microplate in a plate reader and measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide-based substrates) in kinetic mode at regular intervals for 15-30 minutes.
-
Data analysis: Determine the initial reaction velocity (rate of change in absorbance) for each this compound concentration. Plot the enzyme activity against the inhibitor concentration to calculate the IC50 value. The Ki value can be determined using the Cheng-Prusoff equation if the substrate concentration and Km are known.
B. In Vivo Model of Endotoxin-Induced Disseminated Intravascular Coagulation (DIC) in Rats
This protocol describes the induction of DIC in rats using endotoxin and the administration of this compound to evaluate its therapeutic effects.[2][3]
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Anesthetic (e.g., sodium pentobarbital)
-
Saline solution
-
Infusion pumps
-
Catheters
Procedure:
-
Animal preparation: Anesthetize the rats and surgically place catheters in a femoral vein for infusion of this compound and in the contralateral femoral vein for endotoxin infusion.
-
Induction of DIC: Induce DIC by a sustained intravenous infusion of endotoxin at a dose of 100 mg/kg over 4 hours.[3]
-
This compound administration: Simultaneously with the endotoxin infusion, continuously infuse this compound at desired doses (e.g., 1, 10, or 100 µg/kg/h) for 4 hours.[3] A control group should receive a saline infusion.
-
Blood sampling: At the end of the 4-hour infusion, collect blood samples via cardiac puncture for coagulation parameter analysis.
-
Parameter analysis: Measure key DIC parameters including platelet count, prothrombin time (PT), activated partial thromboplastin time (aPTT), fibrinogen levels, and fibrin degradation products (FDPs).[3]
-
Histopathology: Euthanize the animals and collect organs such as kidneys and lungs for histopathological examination to assess fibrin deposition.
C. In Vivo Model of Cerulein-Induced Acute Pancreatitis in Rats
This protocol details the induction of acute pancreatitis using cerulein to study the potential protective effects of this compound.[4][5]
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
This compound
-
Cerulein (or caerulein)
-
Saline solution
-
Anesthetic
Procedure:
-
Animal groups: Divide the rats into a control group, a cerulein-only group, and cerulein + this compound treatment groups.
-
Induction of pancreatitis: Induce acute pancreatitis by administering four hourly intraperitoneal injections of cerulein at a dose of 50 µg/kg.[6] The control group receives saline injections.
-
This compound administration: Administer this compound at the desired doses either before (prophylactic) or after (therapeutic) the first cerulein injection. The route of administration can be intravenous or intraperitoneal.
-
Sample collection: One hour after the last cerulein injection, euthanize the animals under anesthesia.[7] Collect blood samples for measuring serum amylase and lipase levels.
-
Tissue analysis: Excise the pancreas for histopathological examination (to assess edema, inflammation, and acinar cell necrosis) and for biochemical assays such as myeloperoxidase (MPO) activity to quantify neutrophil infiltration.
III. Signaling Pathways and Experimental Workflows
Caption: this compound inhibits multiple serine proteases in the coagulation cascade.
Caption: Experimental workflow for evaluating this compound efficacy.
IV. Troubleshooting and FAQs
In Vitro Protease Inhibition Assay
-
Q1: My IC50 values for this compound are inconsistent between experiments. What could be the cause?
-
A1: Inconsistency can arise from several factors. Ensure precise pipetting, especially for the inhibitor and enzyme. Verify the stability of your enzyme stock; repeated freeze-thaw cycles can reduce its activity. Check the quality and concentration of the chromogenic substrate. Finally, ensure that the pre-incubation time for the enzyme and inhibitor is consistent across all experiments.
-
-
Q2: I am not observing any inhibition, even at high concentrations of this compound. What should I check?
-
A2: First, confirm the activity of your enzyme with a known inhibitor. Verify the concentration and integrity of your this compound stock solution. The compound may have degraded if not stored properly. Also, ensure that the assay buffer conditions (pH, ionic strength) are optimal for both enzyme activity and inhibitor binding.
-
-
Q3: The absorbance readings in my assay are very low or plateau quickly.
-
A3: This could indicate low enzyme activity or substrate depletion. Try increasing the enzyme concentration. If the plateau is reached quickly, you may need to use a higher substrate concentration or take more frequent readings at the beginning of the reaction to accurately determine the initial velocity.
-
In Vivo Animal Models
-
Q4: I am seeing high variability in the coagulation parameters within the same group of animals in the DIC model.
-
A4: High variability in in vivo models can be due to differences in animal handling, surgical procedures, and the rate of infusion. Ensure consistent anesthesia depth, as it can affect physiological responses. Standardize the catheter placement and infusion rates using calibrated pumps. Also, consider the health status and genetic background of the animals.
-
-
Q5: The severity of pancreatitis in my cerulein-induced model is not consistent.
-
A5: The severity of cerulein-induced pancreatitis can be influenced by the animal strain, age, and the specific lot of cerulein used. Ensure you are using the same supplier and lot number for cerulein if possible. The timing and volume of intraperitoneal injections should be precise. Housing conditions and stress levels of the animals can also impact the inflammatory response.
-
-
Q6: I am having difficulty with the continuous intravenous infusion in rats.
-
A6: This is a technically challenging procedure. Ensure the catheter is securely placed in the vein and is not occluded. Using a swivel system can allow the animal to move freely without dislodging the catheter. Regularly check for patency of the catheter with a small flush of saline. Proper surgical technique and post-operative care are crucial for successful long-term infusions.
-
General this compound Questions
-
Q7: What is the recommended solvent for this compound?
-
A7: For in vitro assays, this compound can typically be dissolved in DMSO to create a stock solution, which is then diluted in the aqueous assay buffer. For in vivo studies, the formulation will depend on the route of administration and should be optimized for solubility and biocompatibility. A common vehicle is saline with a small percentage of a solubilizing agent like Tween 80 or DMSO, but this should be tested for any effects on the model.
-
-
Q8: How should this compound be stored?
-
A8: As a general guideline for synthetic small molecules, this compound should be stored as a solid at -20°C or lower, protected from light and moisture. Stock solutions in DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Always refer to the manufacturer's specific storage recommendations.
-
References
- 1. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Experimental model of disseminated intravascular coagulation induced by sustained infusion of endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effects of this compound, a new synthetic protease inhibitor against experimental disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Experimental Models of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to ONO-3307 and Other Synthetic Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic protease inhibitor ONO-3307 with other clinically relevant alternatives, namely Gabexate mesilate, Nafamostat mesilate, and Camostat mesilate. These inhibitors are primarily used in the treatment of conditions involving excessive protease activity, such as pancreatitis and disseminated intravascular coagulation (DIC). This document synthesizes available experimental data to facilitate an objective evaluation of their performance.
Mechanism of Action: Targeting Serine Proteases
This compound and its comparators are broad-spectrum serine protease inhibitors.[1] Serine proteases are a class of enzymes characterized by a highly reactive serine residue in their active site, which is crucial for their catalytic function of cleaving peptide bonds in proteins.[2] These inhibitors act competitively, binding to the active site of the proteases to prevent substrate binding and subsequent enzymatic activity.[2][3] This mechanism is pivotal in controlling the cascading enzymatic reactions involved in processes like blood coagulation and inflammation.[1]
dot
Caption: Mechanism of competitive serine protease inhibition.
Comparative Inhibitory Profiles
The following tables summarize the available quantitative data on the inhibitory activity of this compound and its comparators against a range of serine proteases. The data is presented as the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate greater potency.
| Protease | This compound (Ki, µM)[3] | Gabexate mesilate (IC50, µM)[4] | Nafamostat mesilate (Ki/IC50, µM) | Camostat mesilate (Ki/IC50, µM) |
| Trypsin | 0.048 | 9.4 | 0.0004 (Ki)[5], 11.5 (Ki)[5] | - |
| Thrombin | 0.18 | 110 | - | - |
| Plasma Kallikrein | 0.29 | 41 | - | - |
| Plasmin | 0.31 | 30 | - | - |
| Pancreatic Kallikrein | 3.6 | - | - | - |
| Chymotrypsin | 47 | - | - | - |
| Factor Xa | - | - | - | - |
| Tissue Factor-Factor VIIa Complex | - | - | 0.2 (Ki)[6] | - |
| Tryptase | - | 0.0951 (Ki)[7] | 0.0000953 (Ki)[7] | - |
| TMPRSS2 | - | - | - | 0.424 (Ki)[8] |
| Note: Data for all inhibitors against all proteases were not available in the reviewed literature. A dash (-) indicates no data found. Ki for Nafamostat mesilate represents the overall inhibition constant. |
Performance in a Preclinical Model of Disseminated Intravascular Coagulation (DIC)
The efficacy of these inhibitors has been evaluated in a rat model of endotoxin-induced DIC, a condition characterized by widespread activation of the coagulation cascade.
| Inhibitor | Dosage | Efficacy in Rat DIC Model | Reference |
| This compound | 10 mg/kg/hr | Completely inhibited the deposition of radioactive fibrin in the kidney and lung. | [3] |
| Gabexate mesilate | 50 mg/kg/hr | Effective in the DIC model. | [3] |
| Nafamostat mesilate | - | Effect was unclear in the cited study. | [3] |
| Camostat mesilate | - | No data found in the context of this specific DIC model. | - |
dot
Caption: The coagulation cascade and potential targets of broad-spectrum protease inhibitors.
Experimental Protocols
In Vitro Protease Inhibition Assay (General Protocol)
The inhibitory activity of the compounds is typically determined by measuring the residual activity of the target protease in the presence of the inhibitor.
-
Materials:
-
Purified serine protease (e.g., trypsin, thrombin).
-
Synthetic chromogenic or fluorogenic substrate specific to the protease.
-
Test inhibitor (this compound or comparator).
-
Assay buffer (e.g., Tris-HCl buffer at a physiological pH).
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
A reaction mixture is prepared in the wells of a microplate containing the assay buffer, the specific protease, and varying concentrations of the inhibitor.
-
The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by the addition of the chromogenic or fluorogenic substrate.
-
The change in absorbance or fluorescence over time is monitored using a microplate reader. This change is proportional to the rate of substrate hydrolysis by the enzyme.
-
The rate of reaction in the presence of the inhibitor is compared to the rate in the absence of the inhibitor (control).
-
The Ki or IC50 value is calculated from the dose-response curve of the inhibitor. For competitive inhibitors, the Ki is often determined using the Cheng-Prusoff equation or by Lineweaver-Burk plot analysis.[6]
-
Endotoxin-Induced Disseminated Intravascular Coagulation (DIC) in Rats
This in vivo model is used to evaluate the efficacy of therapeutic agents in a condition mimicking clinical DIC.[9]
-
Animal Model:
-
Male Wistar rats are commonly used.
-
-
Induction of DIC:
-
DIC is induced by a sustained intravenous infusion of endotoxin (e.g., from E. coli) over several hours.[10]
-
-
Treatment:
-
The test inhibitor (e.g., this compound) is administered intravenously, often as a continuous infusion, either prior to or concurrently with the endotoxin infusion.[10]
-
-
Assessment of DIC:
-
After the infusion period, blood samples are collected to measure key parameters of coagulation and fibrinolysis, including:
-
Platelet count
-
Prothrombin time (PT)
-
Activated partial thromboplastin time (aPTT)
-
Fibrinogen levels
-
Fibrin/fibrinogen degradation products (FDP) or D-dimer levels.
-
-
Tissue samples, particularly from the kidneys, are collected for histological examination to assess the presence of fibrin thrombi in the glomeruli.[10]
-
-
Data Analysis:
-
The effects of the inhibitor are determined by comparing the hematological and histological parameters in the treated group with those in the untreated (control) group that received only endotoxin.
-
dot
References
- 1. What are Serine protease inhibitors and how do they work? [synapse.patsnap.com]
- 2. Protease Inhibitors [labome.com]
- 3. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of nafamostat mesilate, a synthetic protease inhibitor, on tissue factor-factor VIIa complex activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. okayama.elsevierpure.com [okayama.elsevierpure.com]
- 8. Camostat Does Not Inhibit the Proteolytic Activity of Neutrophil Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experimental model of disseminated intravascular coagulation induced by sustained infusion of endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protective effects of this compound, a new synthetic protease inhibitor against experimental disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating ONO-3307 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of ONO-3307, a broad-spectrum synthetic protease inhibitor. This compound has been shown to inhibit a range of serine proteases, including trypsin, thrombin, plasma kallikrein, and plasmin. Understanding if and how this compound engages these targets within a cellular environment is critical for elucidating its mechanism of action and for the development of novel therapeutics.
This document outlines key experimental approaches for confirming target engagement, compares this compound with other well-established protease inhibitors, and provides detailed protocols for the discussed assays.
Comparison of this compound and Alternative Protease Inhibitors
To provide context for the cellular activity of this compound, this section compares it with other widely used serine protease inhibitors. The table below summarizes their target proteases and reported inhibitory concentrations.
| Inhibitor | Primary Targets | Reported IC50/Ki Values |
| This compound | Trypsin, Thrombin, Plasma Kallikrein, Plasmin, Pancreatic Kallikrein, Chymotrypsin | Trypsin (Ki: 0.048 µM), Thrombin (Ki: 0.18 µM), Plasma Kallikrein (Ki: 0.29 µM), Plasmin (Ki: 0.31 µM) |
| Gabexate mesilate | Trypsin, Thrombin, Plasmin, Kallikrein | Trypsin (IC50: 9.4 µM), Plasmin (IC50: 30 µM), Plasma Kallikrein (IC50: 41 µM), Thrombin (IC50: 110 µM) |
| Nafamostat mesilate | Trypsin, Thrombin, Kallikrein, Plasmin, TMPRSS2 | General serine proteases (IC50: 0.3-54 µM)[1][2], TMPRSS2 (IC50: ~1 nM in Calu-3 cells) |
| Leupeptin | Trypsin, Plasmin, Kallikrein, Cysteine Proteases (e.g., Calpain, Cathepsin B) | Calpain (Ki: 10 nM), Cathepsin B (Ki: 6 nM), Trypsin (Ki: 35 nM), Plasmin (Ki: 3.4 µM), Kallikrein (Ki: 19 µM)[3] |
| Aprotinin | Trypsin, Chymotrypsin, Kallikrein, Plasmin | Bovine β-trypsin (Kd: 0.06 pM)[4] |
Experimental Methodologies for Validating Target Engagement
Several robust methods can be employed to validate the engagement of this compound with its target proteases in a cellular context. The choice of method will depend on the specific research question, available resources, and the nature of the target protease.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.
Experimental Protocol:
-
Cell Culture and Treatment: Culture cells of interest to a suitable confluency. Treat the cells with various concentrations of this compound or a vehicle control for a predetermined time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: After heating, lyse the cells using a suitable lysis buffer containing protease inhibitors (excluding those being studied).
-
Separation of Soluble and Precipitated Fractions: Centrifuge the cell lysates to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins.
-
Analysis: Analyze the amount of the target protease remaining in the soluble fraction by Western blotting or other protein detection methods like ELISA. An increase in the melting temperature of the target protein in the presence of this compound indicates target engagement.
Fluorescent Protease Activity Assay
This assay measures the enzymatic activity of a target protease in cell lysates using a fluorogenic substrate. Inhibition of this activity by this compound confirms target engagement.
Experimental Protocol:
-
Cell Lysis: Harvest cells and prepare cell lysates using a mild lysis buffer to maintain protease activity.
-
Inhibitor Incubation: Pre-incubate the cell lysates with a range of concentrations of this compound or a vehicle control.
-
Substrate Addition: Add a fluorogenic substrate specific for the target protease (e.g., a peptide substrate linked to a quenched fluorophore).
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by the active protease will release the fluorophore, leading to a detectable signal.
-
Data Analysis: Plot the rate of substrate cleavage against the concentration of this compound to determine the IC50 value.
Activity-Based Protein Profiling (ABPP)
ABPP utilizes chemical probes that covalently bind to the active site of enzymes, allowing for the direct assessment of enzyme activity in complex proteomes.
Experimental Protocol:
-
Cell Treatment: Treat cells with this compound or a vehicle control.
-
Probe Labeling: Lyse the cells and incubate the proteome with an activity-based probe specific for the class of proteases being investigated (e.g., a fluorophosphonate probe for serine hydrolases).
-
Analysis: The probe will label active proteases. The target engagement of this compound can be quantified by the reduction in probe labeling of the target protease. This can be visualized by in-gel fluorescence scanning or identified and quantified by mass spectrometry.
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a relevant signaling pathway, a typical experimental workflow, and a comparison of the validation methods.
Caption: Thrombin Signaling Pathway and the inhibitory action of this compound.
Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Comparison of key methods for validating this compound target engagement.
References
A Comparative Analysis of ONO-3307 and Gabexate Mesilate: Potency, Efficacy, and Mechanisms of Action
For Immediate Release
This guide provides a detailed comparative analysis of two synthetic serine protease inhibitors, ONO-3307 and gabexate mesilate. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these compounds in inflammatory and coagulation disorders. This document summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction
This compound and gabexate mesilate are broad-spectrum serine protease inhibitors that have been investigated for their therapeutic effects in conditions such as pancreatitis and disseminated intravascular coagulation (DIC).[1][2] Their primary mechanism of action involves the competitive inhibition of various serine proteases, which are key mediators of the coagulation cascade and inflammatory processes.[1][2] This guide offers a side-by-side comparison of their inhibitory profiles, in vivo efficacy, and their impact on key inflammatory signaling pathways.
Quantitative Performance Data
The following tables summarize the available quantitative data on the inhibitory activity of this compound and gabexate mesilate against various serine proteases, as well as their effective doses in preclinical models.
Table 1: In Vitro Inhibitory Activity of this compound and Gabexate Mesilate Against Serine Proteases
| Protease | This compound (Kᵢ, µM) | Gabexate Mesilate (IC₅₀, µM) |
| Trypsin | 0.048[1] | 9.4[3] |
| Thrombin | 0.18[1] | 110[3] |
| Plasma Kallikrein | 0.29[1] | 41[3] |
| Plasmin | 0.31[1] | 30[3] |
| Pancreatic Kallikrein | 3.6[1] | Not Reported |
| Chymotrypsin | 47[1] | Not Reported |
| Overall Serine Protease | Not Reported | 0.19 [4] |
Note: Kᵢ (inhibition constant) and IC₅₀ (half-maximal inhibitory concentration) are both measures of inhibitor potency. Lower values indicate higher potency. Direct comparison should be made with caution due to the different parameters.
Table 2: In Vivo Efficacy of this compound and Gabexate Mesilate in Preclinical Models
| Preclinical Model | Species | Compound | Effective Dose | Key Findings | Reference |
| Endotoxin-Induced Disseminated Intravascular Coagulation (DIC) | Rat | This compound | 10 mg/kg/hr | Completely inhibited the deposition of radioactive fibrin in the kidney and lung. | [1] |
| Gabexate Mesilate | 50 mg/kg/hr | Effective in inhibiting fibrin deposition. | [1] | ||
| Caerulein-Induced Acute Pancreatitis | Rat | This compound | 2–10 mg/kg·h | Prevented hyperamylasemia, pancreatic edema, and redistribution of lysosomal enzymes. | [5] |
| Gabexate Mesilate | 20-50 mg/kg·h | Exerted protective effects against pancreatitis at subcellular, cellular, and organelle levels. | [5] |
Signaling Pathways and Mechanisms of Action
Both this compound and gabexate mesilate exert their therapeutic effects not only by inhibiting coagulation but also by modulating inflammatory responses. Gabexate mesilate has been shown to inhibit the activation of key transcription factors, Nuclear Factor-kappaB (NF-κB) and Activator Protein-1 (AP-1), which are central to the expression of pro-inflammatory genes.[6] this compound has demonstrated anti-inflammatory effects by inhibiting elastase release from stimulated leukocytes.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of this compound and gabexate mesilate.
In Vitro Protease Inhibition Assay
Objective: To determine the inhibitory potency (Kᵢ or IC₅₀) of this compound and gabexate mesilate against various serine proteases.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human or bovine proteases (e.g., trypsin, thrombin, plasmin) and their corresponding chromogenic or fluorogenic substrates are prepared in appropriate assay buffers.
-
Inhibitor Preparation: this compound and gabexate mesilate are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to a range of concentrations.
-
Assay Procedure:
-
A fixed concentration of the protease is pre-incubated with varying concentrations of the inhibitor in a 96-well plate for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The rate of substrate hydrolysis is monitored over time by measuring the change in absorbance or fluorescence using a microplate reader.
-
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentrations. The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation. For competitive inhibitors, the Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Kₘ) of the enzyme for the substrate.
In Vivo Endotoxin-Induced Disseminated Intravascular Coagulation (DIC) Model in Rats
Objective: To evaluate the in vivo efficacy of this compound and gabexate mesilate in a rat model of DIC.
Protocol:
-
Animals: Male Wistar rats are used for the experiment.
-
Induction of DIC: Rats are anesthetized, and the femoral veins are cannulated for infusion. A sustained infusion of endotoxin (e.g., from E. coli) at a dose of 100 mg/kg is administered over 4 hours to induce DIC.[7]
-
Treatment: Simultaneously with the endotoxin infusion, this compound (10 mg/kg/hr), gabexate mesilate (50 mg/kg/hr), or vehicle (saline) is continuously infused into the contralateral femoral vein.[1]
-
Sample Collection and Analysis: At the end of the infusion period, blood samples are collected to measure coagulation parameters, including platelet count, fibrinogen levels, and fibrin/fibrinogen degradation products (FDPs). Organs such as the kidneys and lungs are harvested to assess fibrin deposition through histological analysis or by measuring the accumulation of radiolabeled fibrin.
In Vivo Caerulein-Induced Acute Pancreatitis Model in Rats
Objective: To compare the protective effects of this compound and gabexate mesilate in a rat model of acute pancreatitis.
Protocol:
-
Animals: Male Wistar rats are used.
-
Induction of Pancreatitis: Acute pancreatitis is induced by repeated intraperitoneal or intravenous injections of a supramaximal dose of caerulein, a cholecystokinin analogue. A typical regimen involves hourly injections for several hours.
-
Treatment: this compound (2–10 mg/kg·h), gabexate mesilate (20-50 mg/kg·h), or vehicle is administered, often as a continuous intravenous infusion, starting shortly before or at the same time as the first caerulein injection.[5]
-
Outcome Measures: At a predetermined time point after the final caerulein injection, the animals are euthanized.
-
Blood samples are collected to measure serum amylase and lipase levels.
-
The pancreas is excised, weighed to determine the degree of edema (pancreatic weight to body weight ratio), and processed for histological examination to assess for edema, inflammatory cell infiltration, and acinar cell necrosis.
-
Subcellular fractionation of pancreatic tissue can be performed to assess the redistribution of lysosomal enzymes like cathepsin B.
-
Assessment of NF-κB and AP-1 Activation
Objective: To determine the inhibitory effect of this compound and gabexate mesilate on the activation of NF-κB and AP-1 in a relevant cell line (e.g., human monocytes or macrophages).
Protocol:
-
Cell Culture and Treatment: Human monocytic cell lines (e.g., THP-1) are cultured under standard conditions. Cells are pre-treated with various concentrations of this compound or gabexate mesilate for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS).
-
Nuclear Extract Preparation: Following stimulation, nuclear extracts are prepared from the cells to isolate the activated transcription factors that have translocated to the nucleus.
-
Western Blot for IκBα Degradation (NF-κB Activation):
-
Whole-cell lysates are prepared from treated cells.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies specific for IκBα and its phosphorylated form. A decrease in total IκBα and an increase in phosphorylated IκBα indicate NF-κB activation. The effect of the inhibitors on these changes is quantified.
-
-
Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding (NF-κB and AP-1 Activation):
-
A DNA probe containing the consensus binding site for NF-κB or AP-1 is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive tag.
-
The labeled probe is incubated with the nuclear extracts.
-
The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.
-
The gel is then visualized by autoradiography or other appropriate imaging techniques. A reduction in the shifted band in the presence of the inhibitor indicates decreased transcription factor DNA binding activity.
-
Conclusion
Both this compound and gabexate mesilate are potent serine protease inhibitors with demonstrated efficacy in preclinical models of thrombosis and pancreatitis. The available in vitro data suggests that this compound may have a higher potency against key coagulation and inflammatory proteases compared to gabexate mesilate. In vivo studies support this, showing that this compound is effective at a lower dose than gabexate mesilate in models of DIC and pancreatitis.[1][5]
Mechanistically, while both compounds exhibit anti-inflammatory properties, gabexate mesilate's inhibitory action on the NF-κB and AP-1 signaling pathways is well-documented.[6] The anti-inflammatory mechanism of this compound, evidenced by its inhibition of leukocyte elastase release, warrants further investigation to fully elucidate the signaling pathways involved.[1]
This comparative guide provides a foundation for researchers to evaluate the potential of this compound and gabexate mesilate for further development. The provided experimental protocols can serve as a starting point for designing studies to further explore their mechanisms of action and therapeutic applications.
References
- 1. inotiv.com [inotiv.com]
- 2. tebubio.com [tebubio.com]
- 3. Experimental model of disseminated intravascular coagulation induced by sustained infusion of endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Endotoxin-Induced Disseminated Intravascular Coagulation in Nonpregnant Rats: A New Experimental Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protective effects of this compound, a new synthetic protease inhibitor against experimental disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Serine Protease Inhibitors ONO-3307 and Nafamostat Mesilate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two synthetic serine protease inhibitors, ONO-3307 and nafamostat mesilate. Both compounds have been investigated for their therapeutic potential in conditions characterized by excessive protease activity, such as pancreatitis, disseminated intravascular coagulation (DIC), and as anticoagulants for extracorporeal circulation. This document summarizes key experimental data, outlines experimental methodologies, and visualizes the relevant signaling pathways to aid in the objective evaluation of these two agents.
Data Presentation: Inhibitory Activity
The following table summarizes the available quantitative data on the inhibitory activity of this compound and nafamostat mesilate against a panel of key serine proteases involved in coagulation and inflammation. The data for this compound is derived from a single comparative study, providing a consistent dataset for this compound. The data for nafamostat mesilate has been compiled from multiple sources and direct comparative Ki values for all proteases were not available in the public domain.
| Target Protease | This compound (Ki, µM) | Nafamostat Mesilate (Ki) |
| Trypsin | 0.048[1] | 11.5 µM[2] / 15 nM |
| Thrombin | 0.18[1] | Data Not Available |
| Plasma Kallikrein | 0.29[1] | Data Not Available |
| Plasmin | 0.31[1] | Data Not Available |
| Pancreatic Kallikrein | 3.6[1] | Data Not Available |
| Chymotrypsin | 47[1] | Data Not Available |
| Tissue Factor-Factor VIIa Complex | Data Not Available | 0.20 µM[3] |
Note: Ki stands for the inhibition constant, a measure of the potency of an inhibitor. A lower Ki value indicates a higher potency. The significant discrepancy in the reported Ki values for nafamostat against trypsin may be due to different experimental conditions or assay methodologies.
Signaling Pathways and Mechanism of Action
Both this compound and nafamostat mesilate are broad-spectrum serine protease inhibitors.[1][4][5] They exert their effects by targeting key enzymes in the coagulation cascade and the kallikrein-kinin system, both of which play crucial roles in thrombosis and inflammation.
Coagulation Cascade: This pathway is a series of enzymatic reactions leading to the formation of a fibrin clot. Key proteases in this cascade include thrombin and Factor Xa. By inhibiting these enzymes, both this compound and nafamostat mesilate can effectively disrupt the coagulation process, leading to their anticoagulant effects.[1][5]
Kallikrein-Kinin System: This system is involved in inflammation, blood pressure regulation, and coagulation. Plasma kallikrein is a key enzyme that, when activated, leads to the release of bradykinin, a potent inflammatory mediator. Inhibition of plasma kallikrein by these compounds can mitigate inflammatory responses.[1]
Below are diagrams illustrating the points of inhibition of this compound and nafamostat mesilate in these critical signaling pathways.
Caption: Inhibition points of this compound and nafamostat in the coagulation cascade.
Caption: Inhibition points of this compound and nafamostat in the kallikrein-kinin system.
In Vivo Efficacy: Experimental Thrombosis Model
A direct comparison of this compound and nafamostat mesilate was conducted in an in vivo experimental model of thrombosis.[1] In this model, disseminated intravascular coagulation (DIC) was induced in rats.
-
This compound , at a dose of 10 mg/kg/hr, was found to completely inhibit the deposition of radioactive fibrin in the kidney and lung.[1]
-
The effect of nafamostat mesilate in this specific experimental model was reported as unclear .[1]
These findings suggest that, under the conditions of this particular preclinical model, this compound demonstrated a more pronounced antithrombotic effect than nafamostat mesilate.
Experimental Protocols
Detailed experimental protocols for the direct comparative studies were not fully available in the public domain. However, based on the abstracts of the cited literature, the following methodologies were likely employed.
Protease Inhibition Assays
The inhibitory activity of this compound and nafamostat mesilate against various proteases was likely determined using in vitro enzymatic assays. A general workflow for such an assay is outlined below.
References
- 1. Nafamostat Mesylate | Cell Signaling Technology [cellsignal.com]
- 2. The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of nafamostat mesilate, a synthetic protease inhibitor, on tissue factor-factor VIIa complex activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. What is Nafamostat Mesilate used for? [synapse.patsnap.com]
Reproducibility of ONO-3307 Experimental Results: A Comparative Guide
ONO-3307, a synthetic protease inhibitor, has been the subject of several preclinical studies to evaluate its therapeutic potential in conditions such as disseminated intravascular coagulation (DIC), thrombosis, and pancreatitis. This guide provides a comparative overview of the experimental results for this compound, detailing its inhibitory effects, efficacy in animal models, and comparisons with other protease inhibitors. The information is intended for researchers, scientists, and drug development professionals to assess the consistency and potential applications of this compound.
In Vitro Inhibitory Activity
This compound has demonstrated a broad spectrum of inhibitory activity against various proteases. The following table summarizes the inhibition constants (Ki) from in vitro studies.
| Protease | This compound Ki (µM) | Reference |
| Trypsin | 0.048 | [1][2] |
| Thrombin | 0.18 | [1][2] |
| Plasma Kallikrein | 0.29 | [1][2] |
| Plasmin | 0.31 | [1][2] |
| Pancreatic Kallikrein | 3.6 | [1][2] |
| Chymotrypsin | 47 | [1][2] |
In Vivo Efficacy
The efficacy of this compound has been evaluated in rodent models of thrombosis and DIC. The key findings are summarized below.
| Experimental Model | Species | This compound Dosage | Key Findings | Comparison with Alternatives | Reference |
| Experimental Thrombosis (DIC model) | Rats | 10 mg/kg/hr (infusion) | Completely inhibited the deposition of radioactive fibrin in the kidney and lung. | Gabexate mesilate (50 mg/kg/hr) was also effective. The effect of nafamostat mesilate was unclear. | [1] |
| Endotoxin-induced DIC | Rats | 10 and 100 µg/kg/h (infusion) | Showed a protective effect by improving parameters such as fibrinogen and fibrin degradation products, fibrinogen level, prothrombin time, partial thromboplastin time, and platelet count. It also reduced the number of renal glomeruli with fibrin thrombi. | Not specified in this study. | [3] |
| Liver Injury | Rats | Not specified | Demonstrated significant protective effects against liver injury. | Not specified in this study. | [4][5] |
| Acute Pancreatitis | Not specified | Not specified | Exhibits protective effects against acute pancreatitis by preventing hyperamylasemia and pancreatic edema. It also inhibits the redistribution of lysosomal enzymes in acinar cells. | Compared favorably with FOY-007 in a study on caerulein-induced pancreatitis. | [2] |
Signaling Pathway and Mechanism of Action
This compound functions as a competitive inhibitor of several serine proteases that are crucial in the coagulation cascade and inflammatory processes. By inhibiting these proteases, this compound can prevent the formation of fibrin clots and reduce inflammation.
Caption: Mechanism of action of this compound as a protease inhibitor in the coagulation and inflammatory pathways.
Experimental Protocols
The following are summaries of the experimental methodologies described in the cited preclinical studies.
In Vitro Protease Inhibition Assay: The inhibitory effect of this compound on various proteases was determined by measuring the enzyme activity in the presence of different concentrations of the inhibitor. The Ki values were calculated using kinetic analysis, which typically involves competitive inhibition assays.[1]
Experimental Thrombosis Model in Rats: Disseminated intravascular coagulation (DIC) was induced in rats. This compound was administered as a continuous intravenous infusion. The primary outcome was the measurement of radioactive fibrin deposition in organs like the kidneys and lungs to assess the extent of thrombosis.[1]
Endotoxin-induced DIC Model in Rats: DIC was induced by a sustained infusion of endotoxin. This compound was administered intravenously. The protective effects were evaluated by monitoring various hematological parameters, including fibrinogen and fibrin degradation products, fibrinogen levels, prothrombin time, partial thromboplastin time, and platelet counts. Histological examination of renal glomeruli for fibrin thrombi was also performed.[3]
Experimental Workflow
The general workflow for evaluating the efficacy of this compound in preclinical models is depicted below.
Caption: General experimental workflow for the preclinical evaluation of this compound.
Reproducibility and Conclusion
References
- 1. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Protective effects of this compound, a new synthetic protease inhibitor against experimental disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound mesylate | Protease | TargetMol [targetmol.com]
- 5. tebubio.com [tebubio.com]
Cross-Validation of ONO-3307 Effects in Different Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthetic protease inhibitor ONO-3307 against other alternatives in preclinical models of thrombosis and acute pancreatitis. The information is compiled from published experimental data to assist researchers in evaluating its potential therapeutic applications.
Comparative Efficacy of this compound and Alternatives
The following tables summarize the quantitative data on the effects of this compound and its alternatives, gabexate mesilate (FOY007) and nafamostat mesilate, in experimental models of thrombosis and acute pancreatitis.
Table 1: Comparison in an Experimental Thrombosis Model
| Compound | Dosage | Effect on Fibrin Deposition |
| This compound | 10 mg/kg/hr | Complete inhibition in kidney and lung[1] |
| Gabexate mesilate | 50 mg/kg/hr | Effective in inhibiting fibrin deposition[1] |
| Nafamostat mesilate | Not specified | Unclear effect[1] |
Table 2: Comparison in a Caerulein-Induced Acute Pancreatitis Model in Rats
| Compound | Effective Dose Range | Observed Effects |
| This compound | 2–10 mg/kg·h | Prevented hyperamylasemia and pancreatic edema; Inhibited cathepsin B leakage from lysosomes in a dose-dependent manner.[2] |
| Gabexate mesilate (FOY007) | 20–50 mg/kg·h | Prevented hyperamylasemia and pancreatic edema; Inhibited cathepsin B leakage from lysosomes in a dose-dependent manner.[2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
Experimental Thrombosis Model (Disseminated Intravascular Coagulation)
This protocol is based on the endotoxin-induced disseminated intravascular coagulation (DIC) model in rats.[3]
-
Animal Model: Male Wistar rats.
-
Induction of DIC: A 4-hour sustained infusion of endotoxin (lipopolysaccharide from E. coli) at a dose of 100 mg/kg is administered into a femoral vein.
-
Drug Administration: Concurrently with the endotoxin infusion, this compound (at doses of 1, 10, or 100 µg/kg/h) or the comparator drug is continuously infused into the contralateral femoral vein for 4 hours.
-
Outcome Parameters: The following parameters are measured to assess the severity of DIC and the protective effects of the treatment:
-
Fibrinogen and fibrin degradation products (FDP)
-
Fibrinogen level
-
Prothrombin time (PT)
-
Partial thromboplastin time (PTT)
-
Platelet count
-
Number of renal glomeruli with fibrin thrombi (histological analysis)
-
Caerulein-Induced Acute Pancreatitis Model
This protocol is a widely used model for inducing acute edematous pancreatitis in rats.[2]
-
Animal Model: Male Wistar rats.
-
Induction of Pancreatitis: Supramaximal doses of caerulein, a cholecystokinin analogue, are administered. A common method involves four subcutaneous injections of 20 µg/kg body weight of caerulein at hourly intervals.
-
Drug Administration: this compound or the comparator drug is administered, often as a continuous intravenous infusion, starting before or concurrently with the caerulein injections.
-
Outcome Parameters: The severity of pancreatitis is assessed by measuring:
-
Serum amylase levels (hyperamylasemia)
-
Pancreatic wet weight (as an indicator of edema)
-
Histological changes in the pancreas (e.g., edema, inflammatory cell infiltration, acinar cell vacuolization)
-
Biochemical markers of cellular injury, such as cathepsin B leakage from lysosomes.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Caption: this compound inhibits thrombin in the coagulation cascade.
Caption: this compound inhibits trypsin to prevent pancreatic cell injury.
References
- 1. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Protective effects of this compound, a new synthetic protease inhibitor against experimental disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-3307: A Comparative Review of Efficacy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of ONO-3307, a synthetic protease inhibitor, with other relevant alternative compounds. The available experimental data is summarized to facilitate an objective assessment of its therapeutic potential.
Disclaimer: The following information is intended for research and development purposes only and does not constitute medical advice.
Executive Summary
This compound has demonstrated significant efficacy in rat models of disseminated intravascular coagulation (DIC) and thrombosis. It functions as a competitive inhibitor of a wide range of proteases, including trypsin, thrombin, and plasmin. In a rat model of experimental thrombosis, this compound completely inhibited fibrin deposition in the kidneys and lungs. Furthermore, in a rat model of endotoxin-induced DIC, this compound showed a dose-dependent protective effect, improving various hematological and pathological parameters.
Direct comparative efficacy data for this compound in species other than rats is not available in the reviewed literature. However, data for two alternative protease inhibitors, gabexate mesilate and nafamostat mesilate, are available in rats, dogs, and humans, providing a basis for indirect comparison.
Data Presentation
In Vitro Protease Inhibition by this compound
| Protease | Ki Value (μM) |
| Trypsin | 0.048[1] |
| Thrombin | 0.18[1] |
| Plasma Kallikrein | 0.29[1] |
| Plasmin | 0.31[1] |
| Pancreatic Kallikrein | 3.6[1] |
| Chymotrypsin | 47[1] |
In Vivo Efficacy of this compound and Alternatives in a Rat Model of Thrombosis
| Compound | Dose | Species | Efficacy |
| This compound | 10 mg/kg/hr | Rat | Completely inhibited radioactive fibrin deposition in kidney and lung[1] |
| Gabexate mesilate | 50 mg/kg/hr | Rat | Effective in inhibiting fibrin deposition[1] |
| Nafamostat mesilate | Not specified | Rat | Effect was unclear[1] |
In Vivo Efficacy of this compound in a Rat Model of Endotoxin-Induced DIC
| Dose of this compound (µg/kg/h) | Species | Protective Effect Noted in: |
| 10 | Rat | Fibrinogen and fibrin degradation products, fibrinogen level, prothrombin time, partial thromboplastin time, platelet count, number of renal glomeruli with fibrin thrombi[2] |
| 100 | Rat | Fibrinogen and fibrin degradation products, fibrinogen level, prothrombin time, partial thromboplastin time, platelet count, number of renal glomeruli with fibrin thrombi[2] |
Experimental Protocols
In Vitro Protease Inhibition Assay for this compound
The inhibitory effect of this compound on various proteases was determined by measuring the rate of hydrolysis of synthetic chromogenic substrates. The reaction mixture contained the respective protease, the synthetic substrate, and varying concentrations of this compound in a buffer solution. The change in absorbance over time was monitored spectrophotometrically to determine the initial velocity of the reaction. The inhibitor constant (Ki) was then calculated using Dixon plots. This method allows for the determination of the potency and selectivity of the inhibitor against different proteases.
Experimental Thrombosis Model in Rats
An experimental thrombosis model was induced in male Sprague-Dawley rats. The model mimics disseminated intravascular coagulation (DIC). The efficacy of this compound was evaluated by continuously infusing the compound and then measuring the deposition of radioactive fibrin in the kidneys and lungs. This in vivo model provides a quantitative measure of the anti-thrombotic effect of the compound.
Endotoxin-Induced Disseminated Intravascular Coagulation (DIC) in Rats
Female Sprague-Dawley rats were used to induce experimental DIC through a sustained infusion of endotoxin. This compound was administered continuously via a femoral vein. The protective effect was assessed by measuring several key parameters at the end of the infusion period: fibrinogen and fibrin degradation products, fibrinogen level, prothrombin time, partial thromboplastin time, and platelet count. Additionally, the number of renal glomeruli with fibrin thrombi was determined through histological examination of the kidneys. This model allows for a comprehensive evaluation of the compound's ability to mitigate the pathological changes associated with DIC.
Visualizations
Caption: General mechanism of action of this compound as a protease inhibitor.
Caption: A simplified workflow for preclinical in vivo efficacy studies.
References
- 1. Efficacy of nafamostat mesilate as a regional anticoagulant in experimental direct hemoperfusion and in plasma exchange on humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nafamostat mesylate as a broad-spectrum candidate for the treatment of flavivirus infections by targeting envelope proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ONO-3307 and Similar Synthetic Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the synthetic protease inhibitor ONO-3307 with other notable compounds in its class: Gabexate mesilate, Nafamostat mesilate, and Camostat mesilate. This analysis is supported by experimental data to assist researchers in evaluating these compounds for therapeutic development, particularly in the context of disseminated intravascular coagulation (DIC) and acute pancreatitis.
Mechanism of Action and Therapeutic Targets
This compound and its counterparts are broad-spectrum serine protease inhibitors. Their primary mechanism of action involves the competitive inhibition of various proteases that play crucial roles in the coagulation cascade and inflammatory processes. By targeting these enzymes, these compounds can mitigate the pathological effects of excessive protease activity, such as widespread thrombosis and tissue damage.
The coagulation cascade, a key target of these inhibitors, is a complex series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways. The specific proteases within this cascade that are targeted by this compound and similar compounds are critical to their anticoagulant and anti-inflammatory effects.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data (Ki or IC50 values) for the inhibitory activity of this compound, Gabexate mesilate, Nafamostat mesilate, and Camostat mesilate against key serine proteases. Lower values indicate higher potency.
| Target Protease | This compound (Ki, µM) | Gabexate mesilate (IC50, µM) | Nafamostat mesilate (Ki/IC50, µM) | Camostat mesilate (Ki, µM) |
| Trypsin | 0.048[1] | 9.4[2] | 0.029 (Ki) | ~0.01 |
| Thrombin | 0.18[1] | 110[2] | 0.97 (Ki)[3] | - |
| Plasmin | 0.31[1] | 30[2] | 1.6 (Ki)[3] | - |
| Plasma Kallikrein | 0.29[1] | 41[2] | 0.2 (Ki)[3] | Weak inhibition |
| Pancreatic Kallikrein | 3.6[1] | - | Potent inhibitor | - |
| Chymotrypsin | 47[1] | - | - | - |
| Factor Xa | - | 8.5 (Ki)[3] | - | - |
| Tissue Factor-Factor VIIa | - | - | 0.2 (Ki)[4] | - |
Note: Data is compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Experimental Protocols
In Vivo Model: Endotoxin-Induced Disseminated Intravascular Coagulation (DIC) in Rats
This model is used to evaluate the efficacy of protease inhibitors in a disease state that closely mimics human DIC.
Objective: To induce DIC in rats via endotoxin infusion and assess the protective effects of synthetic protease inhibitors.
Workflow:
Detailed Methodology:
-
Animal Preparation: Male Wistar rats (250-300 g) are anesthetized.
-
Catheterization: The femoral vein is catheterized for infusion of endotoxin and the test compound.
-
Endotoxin Administration: A solution of lipopolysaccharide (LPS) from E. coli is infused at a rate of 100 mg/kg over 4 hours to induce DIC.[5]
-
Inhibitor Administration: The protease inhibitor (e.g., this compound at 10 mg/kg/hr) is co-infused with the endotoxin.[6] A control group receives a vehicle infusion.
-
Blood Sampling: Blood samples are collected from the carotid artery at baseline, 2 hours, and 4 hours after the start of the infusion.
-
Parameter Analysis: The following hematological parameters are measured:
-
Fibrin/fibrinogen degradation products (FDP)
-
Prothrombin time (PT)
-
Activated partial thromboplastin time (aPTT)
-
Platelet count
-
Fibrinogen levels
-
-
Tissue Collection and Analysis: At the end of the experiment, the kidneys and lungs are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess for fibrin thrombi formation in the glomeruli and pulmonary microvasculature.
In Vitro Assay: Protease Inhibition Assay
This assay is used to determine the inhibitory potency (Ki or IC50) of the compounds against specific proteases.
Objective: To quantify the inhibition of a specific serine protease by the test compounds.
Workflow:
Detailed Methodology (Example for Trypsin Inhibition):
-
Reagents:
-
Buffer: 100 mM Tris-HCl, pH 8.2, containing 20 mM CaCl2.
-
Enzyme: Bovine pancreatic trypsin solution (e.g., 1.25 mg/mL in 1 mM HCl).
-
Substrate: Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) solution (e.g., 1 mM in DMSO).
-
Inhibitor: Stock solutions of this compound and comparator compounds in an appropriate solvent (e.g., DMSO).
-
-
Assay Procedure:
-
In a 96-well microplate, add the buffer, followed by various concentrations of the inhibitor or vehicle control.
-
Add the trypsin solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the BAPNA substrate to all wells.
-
Immediately measure the absorbance at 405 nm every minute for a set period (e.g., 30 minutes) using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curves.
-
Plot the percent inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of inhibitor that causes 50% inhibition, by fitting the data to a dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the mechanism of inhibition is competitive and the substrate concentration and Michaelis constant (Km) are known.
-
Conclusion
This compound demonstrates potent, broad-spectrum inhibitory activity against key proteases in the coagulation and inflammatory pathways. When compared to Gabexate mesilate, Nafamostat mesilate, and Camostat mesilate, this compound shows comparable or, in some cases, superior in vitro potency, particularly against trypsin and thrombin. The choice of inhibitor for further research and development will depend on the specific therapeutic application, the desired selectivity profile, and the in vivo efficacy and safety data. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these and other novel synthetic protease inhibitors.
References
- 1. Nafamostat mesilate, a broad spectrum protease inhibitor, modulates platelet, neutrophil and contact activation in simulated extracorporeal circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. protocols.io [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Effect of nafamostat mesilate, a synthetic protease inhibitor, on tissue factor-factor VIIa complex activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental model of disseminated intravascular coagulation induced by sustained infusion of endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of nafamostat mesilate, a synthetic protease inhibitor, on immunity and coagulation after hepatic resection - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-inflammatory Effects of ONO-3307: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-inflammatory effects of ONO-3307, a synthetic protease inhibitor, with alternative compounds, Gabexate Mesilate and Nafamostat Mesilate. The information is compiled from preclinical studies to assist researchers and drug development professionals in evaluating their potential therapeutic applications.
Mechanism of Action: A Class of Protease Inhibitors
Inflammation is a complex biological response involving the activation of various enzymatic cascades. Proteases, particularly serine proteases, play a crucial role in the amplification of inflammatory and coagulation pathways. This compound, along with Gabexate Mesilate and Nafamostat Mesilate, belongs to a class of drugs that exert their anti-inflammatory effects by inhibiting these key proteases. By blocking the activity of enzymes like thrombin, plasmin, and kallikrein, these compounds can modulate the inflammatory response and associated coagulation disturbances.
Comparative Efficacy: In Vitro Protease Inhibition
The inhibitory potency of this compound and its alternatives against a panel of serine proteases is a key indicator of their potential anti-inflammatory activity. The following table summarizes the available quantitative data on their inhibitory constants (Ki) and 50% inhibitory concentrations (IC50). Lower values indicate higher potency.
| Protease | This compound (Ki, µM) | Gabexate Mesilate (IC50, µM) | Nafamostat Mesilate (Ki or IC50, µM) |
| Trypsin | 0.048[1] | 9.4 | 0.0115 (Ki)[2] |
| Thrombin | 0.18[1] | 110 | Potent inhibitor[3] |
| Plasma Kallikrein | 0.29[1] | 41 | Potent inhibitor[3] |
| Plasmin | 0.31[1] | 30 | Potent inhibitor[3] |
| Pancreatic Kallikrein | 3.6[1] | --- | Potent inhibitor[3] |
| Chymotrypsin | 47[1] | --- | --- |
| Factor VIIa Complex | --- | --- | 0.2 (Ki)[4] |
Data for Gabexate Mesilate represents IC50 values, while data for this compound and Nafamostat Mesilate (for Trypsin and Factor VIIa) are presented as Ki values. A direct comparison should be made with caution due to the different parameters.
In Vivo Anti-inflammatory and Anticoagulant Effects: Rodent Model of Endotoxemia
The efficacy of these protease inhibitors has been evaluated in a rat model of endotoxin-induced Disseminated Intravascular Coagulation (DIC), a condition characterized by systemic inflammation and widespread blood clotting.
| Compound | Dosage | Key Findings |
| This compound | 10 mg/kg/hr (i.v.) | Completely inhibited the deposition of radioactive fibrin in the kidney and lung[1]. |
| Gabexate Mesilate | 50 mg/kg/hr (i.v.) | Effective in inhibiting fibrin deposition[1]. |
| Nafamostat Mesilate | (Effect was unclear in the cited study) | Potently inhibits various proteases involved in coagulation[1][3]. |
Impact on Inflammatory Signaling Pathways
Beyond direct protease inhibition, these compounds have been shown to modulate intracellular signaling pathways that are central to the inflammatory response.
Experimental Protocols
In Vitro Protease Inhibition Assay (General Protocol)
Objective: To determine the inhibitory constant (Ki) of a compound against a specific protease.
Materials:
-
Purified protease (e.g., trypsin, thrombin)
-
Substrate specific for the protease (e.g., chromogenic or fluorogenic substrate)
-
Test compound (this compound, Gabexate Mesilate, or Nafamostat Mesilate)
-
Assay buffer (specific to the protease)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, the specific protease, and the different concentrations of the test compound.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Determine the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten kinetics for competitive inhibition) using specialized software.
In Vivo Endotoxin-Induced Disseminated Intravascular Coagulation (DIC) in Rats (General Protocol)
Objective: To evaluate the in vivo efficacy of a test compound in a model of systemic inflammation and coagulopathy.
Animals: Male Wistar or Sprague-Dawley rats.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (this compound, Gabexate Mesilate, or Nafamostat Mesilate)
-
Anesthetic
-
Catheters for intravenous infusion
-
Blood collection supplies
-
Equipment for analyzing coagulation parameters (e.g., prothrombin time, platelet count) and fibrin deposition.
Procedure:
-
Anesthetize the rats and insert catheters into the femoral veins for infusion of LPS and the test compound.
-
Administer a continuous intravenous infusion of the test compound or vehicle (control).
-
Induce DIC by a sustained intravenous infusion of LPS (e.g., 100 mg/kg over 4 hours).
-
At the end of the infusion period, collect blood samples for analysis of coagulation parameters (e.g., platelet count, prothrombin time, fibrinogen levels, and fibrin degradation products).
-
Euthanize the animals and collect organs (e.g., kidneys, lungs) for histological analysis of fibrin deposition.
-
Compare the measured parameters between the treatment and control groups to assess the efficacy of the test compound.
Conclusion
This compound demonstrates potent, broad-spectrum protease inhibitory activity in vitro and significant efficacy in an in vivo model of inflammation and coagulopathy. When compared to Gabexate Mesilate and Nafamostat Mesilate, this compound shows a competitive inhibitory profile. The choice of a particular protease inhibitor for further development will likely depend on the specific therapeutic indication, considering the subtle differences in their protease inhibition profiles and their effects on downstream inflammatory signaling pathways. The experimental protocols provided in this guide offer a framework for the continued investigation and validation of these and other novel anti-inflammatory agents.
References
- 1. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Comparative studies of nafamostat mesilate and various serine protease inhibitors in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of nafamostat mesilate, a synthetic protease inhibitor, on tissue factor-factor VIIa complex activity - PubMed [pubmed.ncbi.nlm.nih.gov]
ONO-3307: A Comparative Analysis of a Broad-Spectrum Protease Inhibitor in Preclinical Models of Coagulation Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ONO-3307 with other synthetic protease inhibitors, namely gabexate mesilate and nafamostat mesilate, focusing on their efficacy in preclinical models of thrombosis and disseminated intravascular coagulation (DIC). The information is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.
Comparative Efficacy in a Rat Model of Disseminated Intravascular Coagulation
This compound has demonstrated significant efficacy in animal models of DIC. In a key study utilizing an endotoxin-induced DIC model in rats, this compound was shown to have a protective effect on several critical coagulation parameters. The tables below summarize the available quantitative data comparing the in vitro inhibitory activity and in vivo effects of this compound, gabexate mesilate, and nafamostat mesilate.
Table 1: In Vitro Inhibitory Activity of this compound and Comparators against Key Coagulation Proteases
| Protease | This compound (Ki, μM) | Gabexate Mesilate (IC50, μM) | Nafamostat Mesilate (Ki, μM) |
| Trypsin | 0.048[1][2] | 9.4 | 0.0115[3] |
| Thrombin | 0.18[1][2] | 110 | - |
| Plasma Kallikrein | 0.29[1][2] | 41 | - |
| Plasmin | 0.31[1][2] | 30 | - |
| Pancreatic Kallikrein | 3.6[1][2] | - | - |
| Chymotrypsin | 47[1][2] | - | - |
| Factor Xa | - | - | - |
| TF-F.VIIa complex | - | - | 0.2[4] |
Note: Ki (inhibition constant) and IC50 (half-maximal inhibitory concentration) values are presented as reported in the cited literature. Direct comparison should be made with caution due to potential variations in experimental conditions. A hyphen (-) indicates that data was not found in the searched literature.
Table 2: Comparative Effects on Coagulation Parameters in an Endotoxin-Induced Disseminated Intravascular Coagulation (DIC) Rat Model
| Parameter | This compound | Gabexate Mesilate | Nafamostat Mesilate |
| Dosage | 10 or 100 µg/kg/h (i.v.)[5] | 1, 10, or 50 mg/kg (i.p.)[6] | Intravenously with endotoxin[7] |
| Activated Partial Thromboplastin Time (APTT) | Prolongation significantly improved[5] | Prolongation significantly improved[6] | Prolongation remarkably improved[7] |
| Prothrombin Time (PT) | Prolongation significantly improved[5] | Prolongation significantly improved[6] | Prolongation remarkably improved[7] |
| Fibrinogen Level | Decrease significantly improved[5] | Decrease significantly improved[6] | Decrease remarkably improved[7] |
| Platelet Count | Decrease significantly improved[5] | Decrease significantly improved[6] | Decrease remarkably improved[7] |
| Fibrin Degradation Products (FDP) | Increase significantly improved[5] | Increase significantly improved[6] | Increase remarkably improved[7] |
| Glomerular Fibrin Deposition | Reduced[5] | Reduced[6] | Reduced[7] |
In a direct comparative study, this compound administered at 10 mg/kg/hr completely inhibited the deposition of radioactive fibrin in the kidney and lung of rats in a thrombosis model.[1] Gabexate mesilate at a dose of 50 mg/kg/hr was also reported to be effective in this model, while the effect of nafamostat mesilate was unclear.[1]
Mechanism of Action: Inhibition of the Coagulation Cascade
This compound, gabexate mesilate, and nafamostat mesilate are all synthetic serine protease inhibitors. Their primary mechanism of action in preventing thrombosis and DIC is the inhibition of key enzymes in the coagulation cascade. The following diagram illustrates the coagulation cascade and highlights the known targets of these three inhibitors.
Caption: The Coagulation Cascade and Targets of Protease Inhibitors.
Experimental Protocols
Endotoxin-Induced Disseminated Intravascular Coagulation (DIC) in Rats
This experimental model is widely used to study the pathophysiology of DIC and to evaluate the efficacy of therapeutic agents.
Workflow:
Caption: Workflow for Endotoxin-Induced DIC Model in Rats.
Methodology:
-
Animal Model: Male Wistar rats are typically used for this model.[5][6]
-
Anesthesia and Surgical Preparation: Animals are anesthetized, and the femoral veins are cannulated for the infusion of endotoxin and the test compound.[5]
-
DIC Induction: A sustained intravenous infusion of endotoxin (e.g., from E. coli) at a dose of 100 mg/kg is administered over a period of 4 hours to induce DIC.[5][6][8]
-
Drug Administration: Concurrently with the endotoxin infusion, this compound, gabexate mesilate, nafamostat mesilate, or a vehicle control is infused. Dosages and routes of administration are detailed in Table 2.
-
Sample Collection and Analysis: At the end of the infusion period, blood samples are collected to measure various coagulation parameters, including APTT, PT, fibrinogen levels, platelet counts, and FDPs.
-
Histopathology: Organs such as the kidneys and lungs are harvested, fixed, and stained to assess the extent of fibrin deposition in the microvasculature.[5][6]
Conclusion
The available preclinical data indicates that this compound is a potent, broad-spectrum protease inhibitor with significant efficacy in a rat model of disseminated intravascular coagulation. Its ability to completely inhibit fibrin deposition at the tested dose suggests a strong therapeutic potential. While gabexate mesilate also demonstrates efficacy, the direct comparative data with this compound is limited. The effect of nafamostat mesilate in the same head-to-head preclinical thrombosis model was reported as unclear, although other studies confirm its inhibitory effect on coagulation parameters in DIC. Further research with direct, quantitative comparisons, potentially utilizing assays like thrombin generation, would be beneficial for a more definitive assessment of the relative potencies of these compounds. The detailed experimental protocol and signaling pathway information provided in this guide are intended to support such future investigations.
References
- 1. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. The kinetic and structural characterization of the reaction of nafamostat with bovine pancreatic trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of nafamostat mesilate, a synthetic protease inhibitor, on tissue factor-factor VIIa complex activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protective effects of this compound, a new synthetic protease inhibitor against experimental disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effect of gabexate mesilate against experimental disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [The effects of FUT-175 (nafamostat mesilate) on blood coagulation and experimental disseminated intravascular coagulation (DIC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Experimental model of disseminated intravascular coagulation induced by sustained infusion of endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of ONO-3307: A Guide to Safe and Compliant Practices
Important Note: This information is intended as a general guide. The official Safety Data Sheet (SDS) provided by the manufacturer of ONO-3307 is the definitive source for safety and disposal information and must be consulted prior to handling or disposal. All procedures must comply with your institution's Environmental Health & Safety (EH&S) protocols and local regulations.
Hazard Profile and Precautionary Measures
A specific Safety Data Sheet (SDS) for this compound was not identified. However, an SDS for a similar research compound, ONO-9780307, highlights potential hazards that should be considered as a precautionary measure when handling this compound. These include:
Given these potential hazards, this compound should be treated as a hazardous substance. The precautionary statements for ONO-9780307 provide a strong basis for safe handling and disposal procedures:
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P273: Avoid release to the environment.[1]
-
P391: Collect spillage.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Quantitative Data Summary
No quantitative data regarding the specific environmental impact or degradation products of this compound is publicly available. The primary directive is to prevent any release into the environment due to its potential high toxicity to aquatic life.
| Parameter | Value | Source |
| Acute Oral Toxicity | Category 4 (Harmful if swallowed) - Assumed from analogous compound | ONO-9780307 SDS[1] |
| Aquatic Toxicity | Category 1 (Very toxic to aquatic life) - Assumed from analogous compound | ONO-9780307 SDS[1] |
Step-by-Step Disposal Protocol
The following protocol is a general procedure for the disposal of this compound and materials contaminated with it. This should be adapted to the specific requirements of your institution's EH&S department.
1. Personal Protective Equipment (PPE) and Preparation:
- Before handling, ensure you are wearing appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.
- Perform all manipulations of this compound, including weighing and preparing for disposal, within a certified chemical fume hood to avoid inhalation of any dust or aerosols.
2. Waste Segregation and Collection:
- Solid Waste: Collect unused or expired this compound powder, along with any contaminated items such as weigh boats, pipette tips, and contaminated gloves, in a dedicated, sealable, and clearly labeled hazardous waste container.
- Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and compatible hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your EH&S department.
- Labeling: Immediately label all waste containers with "Hazardous Waste," the full chemical name "this compound," the approximate concentration and volume, and the date.
3. Storage and Disposal:
- Store the sealed hazardous waste containers in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials.
- Contact your institution's EH&S department to schedule a pickup for the hazardous waste.
- Do not attempt to treat or neutralize the chemical waste unless you are following a specifically approved institutional protocol. Disposal must be handled by a licensed hazardous waste management company.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound.
Caption: A logical workflow for the safe and compliant disposal of this compound.
By adhering to these conservative, safety-first principles, you can ensure the disposal of this compound is handled in a manner that protects you, your colleagues, and the environment, thereby building a culture of trust and safety within your laboratory.
References
Essential Safety and Logistics for Handling ONO-3307
ONO-3307, a synthetic protease inhibitor, requires careful handling in a laboratory setting to ensure the safety of researchers and the integrity of experiments. This document provides essential procedural guidance for the use and disposal of this compound, with a focus on personal protective equipment and operational protocols.
Hazard Identification and Safety Precautions
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves |
| Body Protection | Laboratory Coat | Standard laboratory coat |
| Respiratory | Not generally required | Use in a well-ventilated area. A respirator may be necessary for handling large quantities or if aerosolization is possible. |
Operational Plan: Handling and Storage
Receiving and Unpacking:
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Wear appropriate PPE (lab coat, gloves, safety glasses) when opening the package.
-
Verify that the container is sealed and the product label matches the order.
Storage:
-
Store this compound in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Avoid exposure to direct sunlight and moisture.
Preparation of Solutions:
-
All handling of the solid compound and preparation of stock solutions should be performed in a chemical fume hood to minimize inhalation risk.
-
Use a calibrated analytical balance for weighing the compound.
-
Select an appropriate solvent as specified in the experimental protocol. If not specified, consult relevant literature for solubility data.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
Waste Categorization:
-
All materials contaminated with this compound, including unused solutions, pipette tips, and empty containers, should be treated as chemical waste.
Disposal Procedure:
-
Solid Waste: Collect all contaminated solid materials (e.g., weighing paper, gloves, pipette tips) in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all unused this compound solutions in a labeled, sealed, and appropriate hazardous waste container. Do not mix with other incompatible waste streams.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.
Quantitative Data
The following table summarizes the in vitro inhibitory activity of this compound against various proteases.
| Protease | Ki (Inhibition Constant) in µM |
| Trypsin | 0.048 |
| Thrombin | 0.18 |
| Plasma Kallikrein | 0.29 |
| Plasmin | 0.31 |
| Pancreatic Kallikrein | 3.6 |
| Chymotrypsin | 47 |
Data sourced from a study on the inhibitory effects of this compound[2].
Experimental Protocols
In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for determining the inhibitory activity of this compound against a target protease.
Materials:
-
This compound
-
Target protease
-
Chromogenic or fluorogenic substrate specific to the protease
-
Assay buffer (e.g., Tris-HCl, HEPES with appropriate pH and additives)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Prepare Assay Solutions:
-
Prepare a series of dilutions of the this compound stock solution in assay buffer to achieve the desired final concentrations for the assay.
-
Prepare a solution of the target protease in assay buffer.
-
Prepare a solution of the substrate in assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add a specific volume of the protease solution and the this compound dilution.
-
Control Wells (No Inhibitor): Add the same volume of protease solution and assay buffer (without this compound).
-
Blank Wells (No Enzyme): Add assay buffer and the this compound dilution.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate solution to all wells to start the enzymatic reaction.
-
Data Acquisition: Measure the absorbance or fluorescence at regular intervals using a microplate reader to monitor the rate of substrate cleavage.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each concentration of this compound.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Further kinetic studies can be performed to determine the inhibition constant (Ki) and the mechanism of inhibition[2][3].
-
Rat Model of Disseminated Intravascular Coagulation (DIC)
This is a summary of an in vivo experimental model where this compound has been evaluated.
Objective: To assess the protective effects of this compound against endotoxin-induced DIC in rats[4].
Animal Model:
-
Species: Rat
-
Induction of DIC: A 4-hour sustained infusion of endotoxin (e.g., 100 mg/kg) is administered[4].
Experimental Groups:
-
Control Group: Rats receive an infusion of the vehicle.
-
Endotoxin Group: Rats receive an infusion of endotoxin.
-
This compound Treatment Groups: Rats receive a simultaneous infusion of endotoxin and this compound at various doses (e.g., 1, 10, or 100 µg/kg/h)[4].
Procedure:
-
Anesthetize the rats according to approved institutional animal care and use committee (IACUC) protocols.
-
Catheterize the femoral veins for infusion of substances.
-
Infuse endotoxin and this compound (or vehicle) for 4 hours.
-
Collect blood samples at the end of the infusion period.
-
Analyze blood samples for parameters indicative of DIC, such as:
-
Fibrinogen and fibrin degradation products (FDP)
-
Fibrinogen levels
-
Prothrombin time (PT)
-
Partial thromboplastin time (PTT)
-
Platelet count
-
-
Harvest kidneys for histological examination to assess the presence of fibrin thrombi in the glomeruli[4].
Expected Outcome:
-
Rats treated with effective doses of this compound are expected to show a reduction in the pathological markers of DIC compared to the endotoxin-only group[4].
Visualizations
Caption: Operational workflow for handling this compound from receipt to disposal.
Caption: Mandatory personal protective equipment for handling this compound.
References
- 1. 4-Guanidinobenzoic Acid Methanesulfonate | C9H13N3O5S | CID 44630314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of this compound on various proteases and tissue thromboplastin in vitro and on experimental thrombosis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of this compound, a new synthetic protease inhibitor against experimental disseminated intravascular coagulation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
